molecular formula C19H21NO2 B1604354 3-Methoxy-4'-pyrrolidinomethyl benzophenone CAS No. 898775-99-0

3-Methoxy-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1604354
CAS No.: 898775-99-0
M. Wt: 295.4 g/mol
InChI Key: PNWURPPCXNCDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4'-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-4'-pyrrolidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4'-pyrrolidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-6-4-5-17(13-18)19(21)16-9-7-15(8-10-16)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWURPPCXNCDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642733
Record name (3-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-99-0
Record name Methanone, (3-methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

understanding the role of the methoxy group in benzophenone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Role, Reactivity, and Pharmacological Impact

Executive Summary

The methoxy group (-OCH₃) serves as a critical electronic tuner in benzophenone scaffolds, bridging the gap between photophysical stability and pharmacological potency. In drug development, it functions as a lipophilic hydrogen-bond acceptor, often dictating binding affinity at the colchicine site of tubulin. In materials science, its electron-donating character (EDG) modulates the n→π* and π→π* energy gaps, enabling the "triplet state inversion" phenomenon essential for UV filtration and photo-initiator efficiency. This guide dissects the methoxy group’s role through the lenses of quantum mechanics, synthetic regioselectivity, and metabolic fate.

Electronic Structure & Photophysics

The methoxy substituent on the benzophenone core exerts a strong mesomeric (+M) effect that competes with the electron-withdrawing nature of the carbonyl group. This "push-pull" electronic system is the fundamental driver of the molecule's reactivity and spectral properties.

Resonance and Spectral Shifts

The lone pairs on the methoxy oxygen donate electron density into the phenyl ring, stabilizing the carbocation character of the carbonyl carbon in excited states.

  • Bathochromic Shift (Red Shift): In polar solvents, the π→π* transition energy is lowered, shifting absorption to longer wavelengths (UV-A region).

  • Triplet State Inversion: In unsubstituted benzophenone, the lowest triplet state (T₁) is typically

    
    . The introduction of a 4-methoxy group stabilizes the 
    
    
    
    state. In polar solvents (e.g., water, acetonitrile), the T₁ state can invert from
    
    
    to
    
    
    , or become a mixed state. This drastically reduces hydrogen abstraction capability, a key consideration for photo-stability in biological media.
Quantitative Solvent Effects

The following table summarizes the impact of solvent polarity on 4-methoxybenzophenone (4-MBP) photophysics, highlighting the critical inversion point.

Solvent ParameterCyclohexane (Non-Polar)Acetonitrile (Polar Aprotic)Water (Polar Protic)
T₁ Configuration

Mixed / Equilibrium

Triplet Energy (kJ/mol) ~288~288~275
Reactivity (H-abstraction) HighModerateLow
Phosphorescence StrongWeakNegligible
Electronic Resonance Visualization

The following diagram illustrates the resonance stabilization provided by the methoxy group, specifically how it communicates with the carbonyl center.

Resonance cluster_0 Ground State Resonance cluster_1 Excited State Consequence Node1 Methoxy Lone Pair (n-orbital) Node2 Phenyl Ring (π-system) Node1->Node2 +M Effect Node3 Carbonyl Group (π* acceptor) Node2->Node3 Delocalization Node4 Lowered π-π* Gap Node3->Node4 Node5 Triplet State Inversion (n,π* → π,π*) Node4->Node5 In Polar Media

Caption: Electronic flow from the methoxy donor to the carbonyl acceptor, leading to excited state stabilization.

Pharmacological Implications (SAR)

In medicinal chemistry, methoxy-benzophenones are privileged scaffolds for microtubule-targeting agents. They function as bioisosteres for the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4.

Tubulin Polymerization Inhibition

The methoxy group is not merely a spacer; it is essential for steric fit and hydrophobic interaction within the Colchicine Binding Site of tubulin.

  • Mechanism: The methoxy oxygens act as hydrogen bond acceptors for amino acid residues (e.g., Cys241, Val238) in the

    
    -tubulin subunit.
    
  • Potency Driver: Analogues lacking the methoxy group (or replacing it with bulky alkyls) often show a >100-fold loss in IC₅₀ values.

Comparative Potency Data

The table below illustrates the Structure-Activity Relationship (SAR) of benzophenone derivatives on MCF-7 (breast cancer) cell lines.

Compound DerivativeSubstituent (R4)Substituent (R3')Tubulin IC₅₀ (μM)Cytotoxicity (MCF-7)
Benzophenone Core -H-H> 50Inactive
Phenstatin Analogue -OCH₃-OH1.0High
Compound 10a -OCH₃-NH₂0.029 Very High
De-methoxy Analog -H-NH₂4.5Moderate

Metabolic Stability & Pharmacokinetics

The methoxy group is a primary site for metabolic clearance. Understanding this pathway is crucial for predicting the half-life and toxicity of benzophenone-based drugs.

O-Demethylation Pathway

The conversion of methoxybenzophenone to hydroxybenzophenone is catalyzed by Cytochrome P450 enzymes (primarily CYP1A and CYP2B subfamilies).

  • Oxidation: CYP450 inserts oxygen into the C-H bond of the methoxy methyl group.

  • Hemiacetal Collapse: The unstable intermediate collapses, releasing formaldehyde and the free phenol.

  • Phase II Conjugation: The resulting hydroxyl group is rapidly glucuronidated or sulfated for excretion.

Metabolism Start 4-Methoxybenzophenone (Lipophilic Parent) Enzyme CYP450 (CYP1A/2B) [Oxidation] Start->Enzyme NADPH/O2 Inter Hemiacetal Intermediate (Unstable) Enzyme->Inter Prod 4-Hydroxybenzophenone (Polar Metabolite) Inter->Prod -HCHO (Formaldehyde) Excrete Glucuronidation/Excretion Prod->Excrete

Caption: The CYP450-mediated O-demethylation pathway, the primary clearance mechanism for methoxy-benzophenones.

Synthetic Strategies

The introduction of the methoxy group is best achieved via Friedel-Crafts acylation. The methoxy group on anisole is a strong ortho/para director, but steric hindrance from the acylating agent overwhelmingly favors the para isomer.

Protocol: Metal-Triflate Catalyzed Acylation

This modern protocol utilizes ionic liquids for a greener, high-yield synthesis, avoiding the stoichiometric waste of traditional AlCl₃ methods.

Reagents:

  • Anisole (Substrate)[1]

  • Benzoyl Chloride (Acylating Agent)[2]

  • Copper(II) Triflate [Cu(OTf)₂] (Catalyst)

  • [bmim][BF₄] (Ionic Liquid Solvent)

Step-by-Step Methodology:

  • Preparation: In a dry flask under Argon, dissolve Cu(OTf)₂ (10 mol%) in [bmim][BF₄] (2 mL).

  • Addition: Add benzoyl chloride (1.0 equiv) followed by anisole (1.2 equiv). The methoxy group activates the anisole, making it the nucleophile.

  • Reaction: Heat to 80°C for 1 hour . (Note: Traditional AlCl₃ requires lower temps but longer times and aqueous quench).

  • Extraction: Cool to room temperature. Extract the product with diethyl ether (3 x 10 mL). The catalyst remains in the ionic liquid phase and can be recycled.

  • Purification: Wash ether layer with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol.

Mechanism Validation:

  • Regioselectivity: Check 1H NMR for the AA'BB' coupling pattern characteristic of para-substitution (doublets ~7.0 and ~7.8 ppm).

  • Yield: Expect >95% conversion with >96% para-selectivity.

References

  • Nature of Ground State of Benzophenone and Derivatives. Journal of Applied Sciences. (2016). Analysis of electronic energy gaps and substituent effects.

  • Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences. (2005). Detailed study on solvent-dependent triplet state inversion.

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry. (2002). Protocol for Cu(OTf)2 catalyzed synthesis.

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances. (2015). SAR data for anticancer benzophenones.

  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone. Toxicology and Applied Pharmacology. (2013). Pharmacokinetics and CYP metabolism of benzophenone derivatives.

Sources

Methodological & Application

Application Note & Protocol: Quantification of 3-Methoxy-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone, a compound of interest in pharmaceutical research and development. Recognizing the absence of a standardized public method for this specific analyte, this document outlines two robust proposed analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols herein are built upon established principles for the analysis of benzophenone derivatives and related small molecules, providing a scientifically sound starting point for method development and validation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3-Methoxy-4'-pyrrolidinomethyl benzophenone

3-Methoxy-4'-pyrrolidinomethyl benzophenone is a synthetic cathinone, a class of compounds with stimulant properties.[1] Accurate and precise quantification of this and similar molecules is critical for a variety of applications, including:

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.

  • Pharmaceutical formulation analysis: To ensure dose uniformity and stability of a potential drug product.

  • Quality control: To monitor the purity and concentration of the active pharmaceutical ingredient (API).

  • Toxicological and forensic analysis: To determine the presence and quantity of the compound in biological samples.[1]

Given the structural similarity to other benzophenones, which are widely used as UV filters in cosmetics and plastics, established analytical techniques for these related compounds can be adapted for the quantification of 3-Methoxy-4'-pyrrolidinomethyl benzophenone.[2][3]

Proposed Analytical Methodologies

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide details two complementary approaches: HPLC-UV for its robustness and accessibility, and LC-MS/MS for its superior sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small molecules in various matrices.[4][5][6] It offers a balance of sensitivity, specificity, and cost-effectiveness for many applications.

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents). For 3-Methoxy-4'-pyrrolidinomethyl benzophenone, a reversed-phase HPLC method is proposed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separated analyte then passes through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte, allowing for quantification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Injection Injection Dilution->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: A generalized workflow for the HPLC-UV analysis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterProposed ValueRationale
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)C18 columns are versatile and widely used for the separation of a broad range of small molecules, including benzophenones.[7]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the amine group of the analyte, leading to better peak shape and retention on the reversed-phase column.
Mobile Phase B AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency.
Gradient Elution 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% BA gradient elution is proposed to ensure efficient elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmBenzophenones typically exhibit strong UV absorbance around 254 nm. A full UV scan of the analyte standard should be performed to determine the optimal wavelength.[5]

Sample Preparation:

The sample preparation method will vary depending on the matrix. A general procedure for a pharmaceutical formulation is provided below:

  • Accurately weigh a portion of the sample expected to contain approximately 1 mg of 3-Methoxy-4'-pyrrolidinomethyl benzophenone.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable solvent (e.g., methanol or acetonitrile) and sonicate for 15 minutes to dissolve the analyte.[7]

  • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation:

  • Prepare a stock solution of 3-Methoxy-4'-pyrrolidinomethyl benzophenone reference standard at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[1][3][8]

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are separated in the second quadrupole and detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the target analyte.[8]

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Solid-Phase Extraction (SPE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection Injection Concentration->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization MRM MRM Detection Ionization->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 2: A generalized workflow for the LC-MS/MS analysis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone.

Instrumentation:

  • LC-MS/MS system consisting of an HPLC with a binary pump, autosampler, and column oven, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

The HPLC conditions can be similar to those described for the HPLC-UV method, although a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) are often used to improve sensitivity.

Mass Spectrometry Conditions:

ParameterProposed SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyrrolidine nitrogen is readily protonated in the positive ion mode.
Precursor Ion ([M+H]⁺) To be determined by direct infusion of the standard solutionThe exact mass of the protonated molecule needs to be determined experimentally.
Product Ions To be determined by fragmentation of the precursor ionThe most abundant and stable fragment ions will be selected for quantification and confirmation.
MRM Transitions At least two transitions (one for quantification, one for confirmation)Using two transitions increases the confidence in the identification of the analyte.
Collision Energy To be optimized for each transitionThe collision energy is optimized to maximize the signal of the product ions.
Source Parameters To be optimized (e.g., capillary voltage, gas flow, temperature)These parameters are optimized to achieve the best ionization efficiency and signal stability.

Sample Preparation (for biological matrices like plasma or urine):

Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating analytes from complex matrices.[2][9]

  • Condition a mixed-mode cation exchange SPE cartridge.

  • Load the pre-treated sample (e.g., diluted plasma or urine).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte with a solvent mixture containing a base (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Method Validation

Any new analytical method must be validated to ensure it is suitable for its intended purpose.[10][11][12][13] The key validation parameters are outlined below:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[10]No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.The range should cover the expected concentrations of the analyte in the samples.
Accuracy The closeness of the test results obtained by the method to the true value.[12]Recovery of 98-102% for drug substance and 95-105% for drug product.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12]Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]The method should remain reliable under varied conditions (e.g., different columns, mobile phase compositions, temperatures).

Conclusion

The analytical methods proposed in this application note provide a solid foundation for the reliable quantification of 3-Methoxy-4'-pyrrolidinomethyl benzophenone. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific analytical needs. It is imperative that a thorough method development and validation process be undertaken for the selected method to ensure the generation of accurate and reproducible data.

References

  • Analytical Methods - RSC Publishing. (n.d.).
  • BenchChem. (n.d.). Technical Guide: 3-Methoxy-4'-methylbenzophenone.
  • Gackowska, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved February 7, 2026, from [Link]

  • AB SCIEX. (2013). Routine Targeted Quantitation and Identification of Pesticide Residues using Triple Quadrupole LC-MS/MS and Advanced Scheduling. Retrieved February 7, 2026, from [Link]

  • Farmacia. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • Agilent Technologies. (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of “Bath Salts” in Urine. Retrieved February 7, 2026, from [Link]

  • Nagaraju, P., & Parthasarathy, D. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4033-4041.
  • Google Patents. (n.d.). CN102565258A - A method for the determination of benzophenone and 4-methylbenzophenone in cigarette packaging materials.
  • BenchChem. (n.d.). Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone.
  • Salvador, A., de la Ossa, M. D., & Chisvert, A. (2003). Determination of butyl methoxydibenzoylmethane, benzophenone-3, octyl dimethyl PABA and octyl methoxycinnamate in lipsticks. International journal of cosmetic science, 25(3), 97–102.
  • Gonzalez, H., et al. (2006). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
  • ResearchGate. (n.d.). Determination of 3,4-methylenedioxypyrrolidinobutiophenone (MDPBP) in blood. A case report. Retrieved February 7, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved February 7, 2026, from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 27(10), 1478–1486.
  • Lopes, A. V., et al. (2015). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 7(14), 5835-5843.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved February 7, 2026, from [Link]

  • Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Retrieved February 7, 2026, from [Link]

  • GxP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Anti-Inflammatory Profiling of 3-Methoxy-4'-pyrrolidinomethyl benzophenone

[1][2]

Abstract & Compound Profile

3-Methoxy-4'-pyrrolidinomethyl benzophenone (hereafter referred to as 3M-4PB ) represents a class of Mannich base derivatives of benzophenone. While the benzophenone scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, the addition of a pyrrolidinomethyl side chain via the Mannich reaction is a strategic modification designed to enhance aqueous solubility and bioavailability while retaining COX-inhibitory and cytokine-suppressive activities.

This application note provides a standardized framework for evaluating the anti-inflammatory efficacy of 3M-4PB. It details protocols for solubility optimization, in vitro screening using the RAW 264.7 macrophage model, and mechanistic validation via COX/LOX inhibition assays.

Chemical Profile
PropertyDetail
Chemical Name 3-Methoxy-4'-(pyrrolidin-1-ylmethyl)benzophenone
Molecular Formula C₁₉H₂₁NO₂
Molecular Weight 295.38 g/mol
Structural Class Benzophenone Mannich Base
Predicted LogP ~3.2 (Lipophilic)
Solubility Low in water; Soluble in DMSO, Ethanol, Chloroform
Primary Targets COX-1/COX-2 enzymes, NF-κB signaling pathway

Mechanism of Action (Hypothesis & Rationale)

The anti-inflammatory activity of 3M-4PB is hypothesized to follow a dual mechanism, characteristic of amino-substituted benzophenones:

  • Enzymatic Inhibition: The benzophenone core mimics the arachidonic acid transition state, potentially blocking the cyclooxygenase (COX) active site, thereby reducing prostaglandin E2 (PGE2) synthesis.

  • Signaling Modulation: The pyrrolidine moiety, often found in antihistamines and kinase inhibitors, may facilitate interaction with upstream signaling kinases (e.g., p38 MAPK), preventing the nuclear translocation of NF-κB and subsequent cytokine release (TNF-α, IL-6).

Mechanistic Pathway Diagram

GLPSLPS / StimulusTLR4TLR4 ReceptorLPS->TLR4NFkBNF-κB ComplexTLR4->NFkBActivationNucleusNuclear TranslocationNFkB->NucleusGenesPro-inflammatory Genes(COX-2, iNOS, TNF-α)Nucleus->GenesTranscriptionCOX2COX-2 EnzymeGenes->COX2TranslationCompound3M-4PB(Test Compound)Compound->NFkBPotential Inhibition(Upstream)Compound->COX2Direct Inhibition(Enzymatic)PGE2PGE2 Production(Inflammation)COX2->PGE2

Figure 1: Putative mechanism of action for 3M-4PB. The compound potentially acts at two checkpoints: inhibiting NF-κB activation upstream and directly blocking COX-2 enzymatic activity.

Experimental Protocols

Protocol A: Stock Solution Preparation

Rationale: 3M-4PB is lipophilic. Improper solubilization leads to micro-precipitation in cell culture media, causing false negatives (lack of potency) or false positives (toxicity due to crystal formation).

  • Weighing: Weigh 5–10 mg of 3M-4PB powder into a sterile amber glass vial (light sensitive).

  • Primary Solvent: Dissolve in 100% DMSO (Dimethyl sulfoxide) to create a 50 mM Stock Solution . Vortex for 1 minute until clear.

  • Sterilization: If necessary, filter through a 0.22 µm PTFE syringe filter (Do not use nylon, which may bind benzophenones).

  • Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute the stock in serum-free culture media. Ensure the final DMSO concentration in the cell assay is ≤ 0.1% to avoid solvent toxicity.

Protocol B: Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, you must determine the non-toxic concentration range. Anti-inflammatory effects must not be confused with cell death.

  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with 3M-4PB at concentrations of 1, 5, 10, 25, 50, and 100 µM for 24h. Include a Vehicle Control (0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Criteria: Select concentrations yielding >90% cell viability for subsequent anti-inflammatory assays.

Protocol C: Anti-Inflammatory Screening (NO Inhibition)

Rationale: Nitric Oxide (NO) is a major inflammatory mediator produced by iNOS. This is the standard "Go/No-Go" screen for benzophenone derivatives.

Workflow Diagram:

WorkflowStep1Seed RAW 264.7 Cells(24h incubation)Step2Pre-treat with 3M-4PB(1 hour)Step1->Step2Step3Stimulate with LPS(1 µg/mL, 24h)Step2->Step3Step4Harvest SupernatantStep3->Step4Step5Griess Assay(Measure Nitrite)Step4->Step5

Figure 2: Experimental workflow for Nitric Oxide inhibition assay.

Detailed Steps:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/mL) in 24-well plates.
    
  • Pre-treatment: Replace media with fresh media containing 3M-4PB (e.g., 5, 10, 25 µM) derived from the non-toxic range. Incubate for 1 hour .

    • Note: Pre-treatment is crucial for preventive efficacy.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL. Do not wash out the compound.

  • Incubation: Incubate for 18–24 hours.

  • Griess Assay:

    • Mix 100 µL of cell supernatant with 100 µL of Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

    • Incubate 10 mins at room temperature (dark).

    • Measure Absorbance at 540 nm.

  • Calculation: Calculate % Inhibition relative to LPS-only control.

    
    
    

Data Analysis & Interpretation

When analyzing 3M-4PB, organize data to demonstrate dose-dependency.

Table 1: Expected Data Structure for Validation

Compound Conc.[1][2][3][4][5][6] (µM)Cell Viability (%)NO Production (µM)Inhibition (%)Interpretation
Control (No LPS) 100< 2.0-Baseline
LPS Only 9845.00Max Inflammation
3M-4PB (5 µM) 9938.0~15Low Activity
3M-4PB (10 µM) 9722.5~50IC50 Range
3M-4PB (25 µM) 9510.0~78Potent
3M-4PB (50 µM) 605.0N/ACytotoxic (False Positive)

Key Insight: If inhibition occurs only at cytotoxic concentrations (e.g., 50 µM in the table above), the compound is not a specific anti-inflammatory agent. A valid hit must show inhibition at non-toxic levels (e.g., 10–25 µM).

Troubleshooting & Optimization

  • Precipitation: If the media turns cloudy upon adding the compound, the concentration is too high for the aqueous buffer. Solution: Sonicate the stock or reduce the working concentration.

  • High Background in ELISA: Benzophenones can sometimes autofluoresce or interfere with colorimetric substrates. Solution: Use appropriate blanks containing the compound + reagents (no cells) to subtract background interference.

  • Lack of Potency: The pyrrolidine group is basic. In acidic endosomes, it may become protonated and trapped. Solution: Verify intracellular uptake or test in a cell-free COX inhibition assay to confirm target engagement independent of membrane permeability.

References

  • Chemical Identity: 3-Methoxy-4'-pyrrolidinomethyl benzophenone (CAS: N/A, CBNumber: CB2764306).[6] ChemicalBook. Link

  • Benzophenone SAR: Bandgar, B. P., et al. (2009). Synthesis and biological evaluation of amine-substituted benzophenones as potent anti-inflammatory agents.[4][5] Bioorganic & Medicinal Chemistry Letters. (Demonstrates the efficacy of Mannich base benzophenones).

  • Mechanism (COX/LOX): Gomes, A., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes. SciELO. Link

  • Pyrrolidine Scaffold: Li, Y., et al. (2020). Pyrrolidine-containing derivatives as antagonists of chemokine receptors in inflammation. Frontiers in Pharmacology. Link

  • Assay Protocol: Posadas, I., et al. (2000). Microglial inhibition by benzodiazepines and benzophenones. British Journal of Pharmacology. (Standard protocol for LPS/Griess assays with this chemical class).

Application Notes and Protocols for 3-Methoxy-4'-pyrrolidinomethyl benzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The benzophenone scaffold is a quintessential example of a "privileged structure," found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous motif in countless pharmaceuticals and natural alkaloids, valued for its ability to impart favorable physicochemical properties and engage in specific interactions with biological targets.[3][4]

This application note details the synthesis, proposed biological activities, and experimental evaluation protocols for 3-Methoxy-4'-pyrrolidinomethyl benzophenone , a novel compound that marries these two critical scaffolds. The methoxy group on one phenyl ring and the pyrrolidinomethyl substituent on the other are anticipated to modulate the electronic and steric properties of the molecule, offering a unique profile for potential therapeutic applications. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry potential of this promising molecular architecture.

Proposed Synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone

The synthesis of the title compound can be efficiently achieved through a three-step sequence, commencing with a Friedel-Crafts acylation to construct the benzophenone core, followed by benzylic bromination and subsequent nucleophilic substitution with pyrrolidine.

Protocol 1: Synthetic Pathway

Step 1: Friedel-Crafts Acylation - Synthesis of 3-Methoxy-4'-methylbenzophenone

This initial step forges the central ketone bridge between the two aromatic rings. The reaction utilizes 3-methoxybenzoyl chloride and toluene in the presence of a Lewis acid catalyst.[5][6]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂) (40 mL).

  • Addition of Reactants: Prepare a solution of 3-methoxybenzoyl chloride (12.0 g, 1 equivalent) and toluene (1 equivalent) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the AlCl₃ suspension over 30 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 200 mL of an ice-cold 1:1 (v/v) mixture of crushed ice and 37% hydrochloric acid (HCl).

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield 3-Methoxy-4'-methylbenzophenone, which can be further purified by column chromatography or recrystallization.[5][6]

Step 2: Benzylic Bromination - Synthesis of 4'-(Bromomethyl)-3-methoxybenzophenone

This step activates the methyl group for subsequent nucleophilic attack by introducing a bromine atom.[7]

  • Reaction Setup: Dissolve 3-Methoxy-4'-methylbenzophenone (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure to obtain the crude 4'-(Bromomethyl)-3-methoxybenzophenone, which should be used immediately in the next step due to its potential lability.

Step 3: Nucleophilic Substitution - Synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone

The final step involves the displacement of the benzylic bromide with pyrrolidine to furnish the target compound.

  • Reaction Setup: Dissolve the crude 4'-(Bromomethyl)-3-methoxybenzophenone (1 equivalent) in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Reagent Addition: Add pyrrolidine (2.0 equivalents) and a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents), to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess pyrrolidine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product, 3-Methoxy-4'-pyrrolidinomethyl benzophenone, can be purified by column chromatography on silica gel.

Synthetic Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution A 3-Methoxybenzoyl chloride + Toluene C 3-Methoxy-4'-methylbenzophenone A->C Acylation B AlCl3, CH2Cl2 E 4'-(Bromomethyl)-3-methoxybenzophenone C->E Bromination D NBS, AIBN G 3-Methoxy-4'-pyrrolidinomethyl benzophenone E->G Substitution F Pyrrolidine, K2CO3

Caption: Proposed three-step synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone.

Predicted Biological Activity and Potential Mechanisms of Action

The unique structural amalgamation in 3-Methoxy-4'-pyrrolidinomethyl benzophenone suggests several avenues for biological investigation. The benzophenone core is known to interact with a variety of biological targets, and the pyrrolidine moiety can enhance binding affinity and improve pharmacokinetic properties.

Anticancer Activity

The benzophenone scaffold is present in numerous compounds with demonstrated anticancer activity.[2][8] These compounds can exert their effects through various mechanisms, including the inhibition of critical signaling pathways.

  • Hypothesized Mechanism: It is plausible that 3-Methoxy-4'-pyrrolidinomethyl benzophenone could function as an inhibitor of protein kinases that are often dysregulated in cancer, such as p38α MAP kinase or kinases within the PI3K/Akt/mTOR pathway.[9][10] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Hypothetical Anticancer Mechanism Compound 3-Methoxy-4'- pyrrolidinomethyl benzophenone p38 p38 MAP Kinase Compound->p38 Inhibition Akt Akt/mTOR Pathway Compound->Akt Inhibition Proliferation Cell Proliferation p38->Proliferation Promotes Apoptosis Apoptosis p38->Apoptosis Inhibits Akt->Proliferation Promotes Akt->Apoptosis Inhibits

Caption: Potential inhibition of pro-survival signaling pathways by the target compound.

Neurological Activity

Compounds containing both methoxy and pyrrolidine groups have been reported to possess significant neurological activity.

  • Hypothesized Targets: A notable example is a series of potent ligands for nicotinic acetylcholine receptors (nAChRs).[11] Additionally, the combination of these functional groups is found in serotonergic agents like 5-MeO-pyr-T, a potent 5-HT1A receptor agonist. Therefore, 3-Methoxy-4'-pyrrolidinomethyl benzophenone is a candidate for screening against various nAChR subtypes and serotonin receptors.

Anti-inflammatory and Antioxidant Potential

Both benzophenone and pyrrolidine derivatives have been independently reported to possess anti-inflammatory and antioxidant properties.[4][9] The combination of these scaffolds could lead to synergistic effects, making the target compound a candidate for investigation in models of inflammation and oxidative stress.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro assays are proposed.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC3 for prostate cancer).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT Assay Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of test compound B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Remove medium, add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific protein kinase (e.g., p38α MAP kinase).

Materials:

  • Recombinant active kinase.

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Test compound stock solution.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well plates.

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 384-well plate.

  • Initiation of Reaction: Add the kinase reaction mixture to the wells to start the reaction.

  • ATP Addition: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

Data Presentation

Quantitative data from the proposed biological assays should be summarized for clear interpretation and comparison.

CompoundAssayCell Line/TargetIC₅₀ (µM) [Hypothetical]
3-Methoxy-4'-pyrrolidinomethyl benzophenoneMTT CytotoxicityMDA-MB-2315.2
3-Methoxy-4'-pyrrolidinomethyl benzophenoneMTT CytotoxicityPC38.9
3-Methoxy-4'-pyrrolidinomethyl benzophenoneKinase Inhibitionp38α MAP Kinase0.75
Positive Control (e.g., Doxorubicin)MTT CytotoxicityMDA-MB-2310.1
Positive Control (e.g., BIRB 796)Kinase Inhibitionp38α MAP Kinase0.03

Conclusion

3-Methoxy-4'-pyrrolidinomethyl benzophenone represents a promising scaffold for medicinal chemistry exploration. Its rational design, combining the privileged benzophenone and pyrrolidine moieties, provides a strong basis for investigating its potential as an anticancer, neurological, or anti-inflammatory agent. The synthetic and experimental protocols outlined in this application note offer a clear and actionable framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this novel compound and its analogs.

References

  • García-Ramos, Y., et al. (2014). Polyisoprenylated benzophenones from Clusiaceae: potential drugs and lead compounds. PubMed. [Link]

  • Al-Warhi, T., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. PubMed. [Link]

  • PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • Kumar, R., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed Central. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PubMed Central. [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Google Patents.
  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
  • Li, W., et al. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor–Acceptor Catalysis. The Journal of Organic Chemistry. [Link]

  • Regan, J., et al. (2003). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. PubMed. [Link]

  • Andrews, D. R., et al. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Organic Process Research & Development.
  • Malawska, B., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]

  • Wikipedia. 5-MeO-pyr-T. [Link]

  • PrepChem. Synthesis of 4-methoxybenzophenone. [Link]

  • Akocak, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

Sources

Application Notes & Protocols: Synthesis of Benzophenone Derivatives via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[1][2] This powerful three-component condensation reaction involves an active hydrogen compound (the C-H acid), an aldehyde (typically non-enolizable, like formaldehyde), and a primary or secondary amine.[3][4] The resulting products, β-amino carbonyl compounds known as "Mannich bases," are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and complex molecular architectures.[5][6]

Benzophenone and its derivatives represent a class of compounds with significant biological activities, including anti-inflammatory and antimicrobial properties.[7][8] The introduction of an aminomethyl moiety via the Mannich reaction can profoundly modulate these biological properties, enhance pharmacokinetic profiles, and provide a versatile handle for further chemical modifications. This guide provides a detailed protocol for the synthesis of benzophenone derivatives using the Mannich reaction, grounded in mechanistic understanding and practical, field-proven insights.

Mechanistic Rationale: The "Why" Behind the Reaction

A successful synthesis is built upon a solid understanding of the reaction mechanism. The Mannich reaction proceeds through a well-established two-stage pathway that dictates the choice of reagents and conditions.[2][4][9]

  • Formation of the Electrophile (Iminium Ion): The reaction initiates with the nucleophilic addition of the amine to the highly electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration under acidic or basic conditions to generate a highly reactive electrophilic species known as an iminium ion (or Schiff base).[2][10][11] The choice of formaldehyde is strategic; its lack of α-hydrogens prevents it from undergoing self-condensation (an aldol reaction), thus ensuring its availability to form the iminium ion.[12]

  • Nucleophilic Attack by the Enol: The benzophenone derivative, which possesses acidic α-hydrogens, undergoes tautomerization to its enol form.[9] This enol acts as the key nucleophile, attacking the electrophilic carbon of the iminium ion. This step forges the critical new carbon-carbon bond. A final deprotonation step regenerates the carbonyl group and yields the neutral Mannich base product.[11]

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack Amine R₂NH (Secondary Amine) Formaldehyde CH₂O (Formaldehyde) Amine->Formaldehyde Iminium [CH₂=NR₂]⁺ (Iminium Ion) Formaldehyde->Iminium  - H₂O Enol Enol Intermediate Iminium->Enol Electrophilic Target Benzophenone Benzophenone Derivative Benzophenone->Enol Tautomerization MannichBase Mannich Base Product (β-Amino Benzophenone) Enol->MannichBase C-C Bond Formation

Caption: The two-stage mechanism of the Mannich reaction.

Experimental Protocol: Synthesis of a Substituted Benzophenone Mannich Base

This protocol provides a generalized yet robust method for the synthesis of a benzophenone Mannich base. Researchers should optimize stoichiometry and reaction times based on the specific benzophenone and amine used.

Materials and Reagents

Reagent/Material Grade Purpose Safety Considerations
Substituted BenzophenoneReagentC-H Acidic SubstrateVaries by substituent; consult MSDS.
Secondary Amine (e.g., Piperidine)ReagentNitrogen SourceCorrosive, flammable, toxic. Handle in fume hood.
Formaldehyde (37% aq. solution)ACS GradeAldehyde ComponentToxic, known carcinogen. Use in a well-ventilated fume hood.
Ethanol (95% or Absolute)ReagentSolventHighly flammable.
Hydrochloric Acid (concentrated)ACS GradeCatalystHighly corrosive. Causes severe burns.
Sodium Hydroxide (e.g., 2M aq.)ReagentNeutralizationCorrosive. Causes severe burns.
Diethyl Ether or Ethyl AcetateACS GradeExtraction SolventHighly flammable.
Anhydrous Magnesium SulfateReagentDrying AgentHygroscopic.
Round-bottom flask, Condenser-Reaction Vessel-
Magnetic stirrer and stir bar-Agitation-
TLC plates (Silica gel)-Reaction Monitoring-

Step-by-Step Methodology

  • Iminium Ion Pre-formation (In Situ):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the secondary amine (12 mmol) and a 37% aqueous formaldehyde solution (15 mmol) in ethanol (20 mL).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add concentrated hydrochloric acid (0.5 mL) dropwise with vigorous stirring. The acid catalyzes the dehydration step, favoring the formation of the iminium salt.[5]

    • Allow the mixture to stir in the ice bath for 30 minutes.

  • Addition of Benzophenone Substrate:

    • Dissolve the substituted benzophenone (10 mmol) in ethanol (15 mL).

    • Add the benzophenone solution to the stirring iminium salt mixture.

    • Attach a reflux condenser to the flask.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 3-5 hours.[13] The choice of a protic solvent like ethanol is common, though aprotic solvents like benzene have also been used successfully.[13]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The product spot should be more polar than the starting benzophenone.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Reduce the solvent volume to approximately one-third using a rotary evaporator.

    • Pour the concentrated mixture into 100 mL of ice-cold water.

    • Basify the aqueous solution to a pH of 9-10 by slowly adding a 2M NaOH solution. This deprotonates the amine, making the Mannich base insoluble in water and extractable into an organic solvent.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • For non-crystalline products or to achieve higher purity, silica gel column chromatography is recommended. A gradient elution from hexane to ethyl acetate is typically effective.

    • A patent for purifying benzophenone suggests a process of crystallization and washing that can be adapted for the resulting derivatives to achieve high purity.[14]

Workflow A Reactant Mixing (Amine, Formaldehyde, Acid in Ethanol) B Add Benzophenone Substrate A->B C Heat to Reflux (3-5 hours) B->C D Monitor by TLC C->D E Reaction Work-up (Quench, Basify, Extract) C->E F Purification (Recrystallization or Chromatography) E->F G Product Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for Mannich base synthesis.

Product Characterization: A Self-Validating System

Confirmation of the product's structure is essential for the trustworthiness of the protocol. The following spectroscopic data are characteristic of a successful synthesis.

Technique Expected Observation for a Benzophenone Mannich Base
¹H NMR Appearance of a new singlet or multiplet system corresponding to the methylene bridge protons (-CO-CH₂-CH₂-N-). These protons typically appear in the 2.5-3.5 ppm range.
¹³C NMR Appearance of new signals for the two methylene carbons of the aminomethyl moiety, typically in the 40-60 ppm range.[13]
FT-IR Retention of the strong carbonyl (C=O) stretch from the benzophenone backbone (approx. 1650-1680 cm⁻¹). Presence of a C-N stretching vibration (approx. 1100-1250 cm⁻¹).
Mass Spec (MS) The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target Mannich base.

Troubleshooting and Field-Proven Insights

Even robust protocols can present challenges. Understanding the causality behind potential issues is key to resolving them.

Issue Potential Cause Recommended Solution
Low or No Yield Inefficient Iminium Ion Formation: Insufficient acid catalyst or degradation of formaldehyde.Ensure the use of fresh formaldehyde solution. Slightly increase the catalytic amount of acid.
Poor Nucleophilicity of Enol: The electronic nature of substituents on the benzophenone ring can disfavor enol formation.Switch to a stronger acid catalyst or consider a base-catalyzed variant of the reaction. Increase reaction time and/or temperature.
Formation of Side Products Bis-amination: If the benzophenone has acidic protons on both sides of the carbonyl, a second Mannich reaction can occur.Use a strict 1:1 stoichiometry of the benzophenone to the iminium ion precursor.
Polymerization of Formaldehyde: Can occur if the reaction is not properly initiated.Ensure all reagents are mixed in the specified order, particularly the addition of acid to the amine/formaldehyde mixture before adding the ketone.
Difficult Purification Product is an Oil: The Mannich base may not be crystalline.Attempt to convert the base into its hydrochloride salt by treating the purified oil with HCl in ether, which often yields a crystalline solid.
Close Polarity of Product and Starting Material: Makes chromatographic separation difficult.Adjust the mobile phase polarity for TLC to achieve better separation, then apply to the column. Derivatization of the product can also alter polarity.

References

  • Wikipedia. Mannich reaction. [Link]

  • Google Patents.
  • YouTube. Synthesis of benzophenone. [Link]

  • Taylor & Francis Online. Mannich reaction – Knowledge and References. [Link]

  • ResearchGate. The Mannich Reaction. [Link]

  • Galore International Journal of Applied Sciences and Humanities. Synthesis, Characterization and Application of Mannich Base. [Link]

  • YouTube. Formation of Mannich Base | Full Video Lecture. [Link]

  • Organic Chemistry Tutor. Mannich Reaction. [Link]

  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

  • National Center for Biotechnology Information (PMC). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. [Link]

  • YouTube. Mannich Reaction Mechanism | Organic Chemistry. [Link]

  • ARKAT USA, Inc. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

  • Chemistry Steps. Mannich Reaction. [Link]

  • Chemistry LibreTexts. Mannich Reaction. [Link]

  • ResearchGate. Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • ResearchGate. Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. [Link]

  • PubMed. Synthesis of Mannich bases: 2-(3-Phenylaminopropionyloxy)-benzoic acid and 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one, their toxicity, ionization constant, antimicrobial and antioxidant activities. [Link]

  • National Center for Biotechnology Information (PMC). Aromatic C-H addition of ketones to imines enabled by manganese catalysis. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. [Link]

  • ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

  • Journal of Young Pharmacists. Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives. [Link]

Sources

Application Note: Characterization & Utilization of 3-Methoxy-4'-pyrrolidinomethyl benzophenone (3-M-4-PMBP) in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Chemical Logic

The Scaffold Hopping Initiative

In the development of novel Central Nervous System (CNS) ligands, 3-Methoxy-4'-pyrrolidinomethyl benzophenone (3-M-4-PMBP) represents a critical "scaffold hop" from traditional phenylalkylamines (e.g., cathinones, pyrovalerones).

While standard pyrrolidinophenones (like MOPPP or MDPV) act as monoamine transporter substrates or inhibitors, they suffer from rapid metabolic clearance and limited structural rigidity. The introduction of the benzophenone core serves two distinct mechanistic purposes:

  • Steric & Lipophilic Expansion: The second phenyl ring increases lipophilicity (LogP ~3.6), altering the binding mode from a "translocation substrate" to a likely "allosteric inhibitor" or "outward-facing blocker" of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

  • Photoaffinity Utility: The benzophenone moiety is a privileged photo-crosslinker. Upon UV irradiation (350–360 nm), the carbonyl oxygen forms a reactive triplet diradical that covalently bonds to nearby C-H bonds within the receptor binding pocket. This allows 3-M-4-PMBP to function not just as a ligand, but as a chemical probe to map binding sites.

The "Meta" Advantage (3-Methoxy vs. 4-Methoxy)

Most catalog analogs feature a 4-methoxy (para) substitution. The selection of the 3-methoxy (meta) isomer in this research model is deliberate:

  • Metabolic Stability: Para-positions are primary targets for cytochrome P450 oxidative O-demethylation. The meta-position sterically hinders this enzymatic access, potentially extending the probe's half-life in microsomal stability assays.

  • Selectivity Tuning: In DAT/SERT SAR studies, meta-substituents often interact with distinct hydrophobic pockets (e.g., S1 or S2 sites) compared to para-substituents, offering a vector to tune selectivity ratios between dopamine and serotonin transporters.

Part 2: Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (DAT/SERT/NET)

Objective: To determine the affinity (


) of 3-M-4-PMBP for monoamine transporters.

Materials:

  • Membrane Prep: HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Radioligands: [³H]WIN35,428 (DAT), [³H]Citalopram (SERT), [³H]Nisoxetine (NET).

  • Test Compound: 3-M-4-PMBP (dissolved in DMSO, final concentration <0.1%).

Methodology:

  • Preparation: Thaw membrane aliquots and homogenize in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation System:

    • Total Volume: 250 µL.

    • 25 µL Test Compound (10⁻¹⁰ M to 10⁻⁵ M).

    • 25 µL Radioligand (at

      
       concentration).
      
    • 200 µL Membrane suspension (20–40 µg protein).

  • Equilibrium: Incubate at 25°C for 60 minutes (DAT/SERT) or 4°C for 180 minutes (NET) to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism) to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Photoaffinity Labeling & Proteomic Mapping

Objective: To covalently crosslink 3-M-4-PMBP to its binding site and identify the peptide sequence via Mass Spectrometry.

Mechanism: The benzophenone carbonyl excitation (


) at 350 nm generates a triplet radical that abstracts a hydrogen atom from the protein backbone, forming a covalent C-C bond.

Workflow:

  • Equilibration: Incubate purified transporter protein (or membrane fraction) with 10 µM 3-M-4-PMBP for 30 mins in the dark.

  • Irradiation: Place samples on ice. Irradiate with a UV lamp (365 nm, 100W) at a distance of 5 cm for 10–30 seconds.

    • Control: Include a "Dark Control" (no UV) to ensure no background reaction.

    • Competition Control: Pre-incubate with excess known inhibitor (e.g., Cocaine or Fluoxetine) to prove specific binding.

  • Digestion: Precipitate proteins (acetone/TCA), wash, and re-solubilize. Digest with Trypsin or Chymotrypsin overnight.

  • Analysis: Analyze peptides via LC-MS/MS. Look for a mass shift corresponding to the molecular weight of 3-M-4-PMBP (295.38 Da) minus 2 Da (loss of hydrogens during radical recombination).

Part 3: Data Presentation & Visualization

Expected Data Output Structure

Researchers should organize screening data into the following comparative format to assess the impact of the benzophenone core vs. standard propiophenones.

Table 1: Theoretical SAR Comparison (Template)

Compound IDCore ScaffoldSubstitutionhDAT

(nM)
hSERT

(nM)
Selectivity (DAT/SERT)Photo-activatable?
3-M-4-PMBP Benzophenone 3-Methoxy [Exp.[1][2][3] Value] [Exp. Value] Ratio YES
4-M-4-PMBPBenzophenone4-Methoxy[Comparator][Comparator]RatioYES
MOPPPPropiophenone4-Methoxy~450>10,000HighNO
PyrovaleroneValerophenone4-Methyl~50>10,000HighNO

Note: MOPPP data derived from known cathinone profiles; Benzophenone analogs are expected to show lower efficacy (uptake inhibition) but higher affinity due to hydrophobic interactions.

Mechanism of Action & Workflow Diagram

The following diagram illustrates the dual-pathway utility of 3-M-4-PMBP: as a pharmacological inhibitor and a structural biology probe.

G cluster_0 Compound Properties cluster_1 Experimental Workflows cluster_2 Readouts Compound 3-M-4-PMBP (Benzophenone Core) Feature1 3-Methoxy Group (Metabolic Shield) Compound->Feature1 Feature2 Pyrrolidine (Cationic Head) Compound->Feature2 Feature3 Diaryl Ketone (Photo-ophore) Compound->Feature3 Binding Reversible Binding (Dark State) Feature2->Binding Ionic Interaction (Asp residue) UV UV Irradiation (365 nm) Feature3->UV Binding->UV Ligand Docked Ki Ki / IC50 Determination (Affinity Profile) Binding->Ki Covalent Covalent Crosslink (Irreversible) UV->Covalent Triplet Radical Insertion MassSpec LC-MS/MS Mapping (Binding Site ID) Covalent->MassSpec

Figure 1: Strategic workflow for utilizing 3-M-4-PMBP. The diagram separates the reversible pharmacological profiling (Yellow) from the irreversible photoaffinity mapping (Green).

Part 4: Safety & Handling (Mandatory)

Given the structural similarity to potent CNS stimulants and the reactivity of benzophenones:

  • Chemical Hygiene: Treat as a potential Potent CNS Active Agent . Handle only in a Class II Biological Safety Cabinet or Fume Hood.

  • UV Safety: When performing Protocol B, use UV-blocking eyewear (ANSI Z87.1 rated for UV) and shielding to prevent corneal damage or skin burns.

  • Solubility: The benzophenone core significantly reduces water solubility compared to simple cathinones. Prepare 10 mM stock solutions in 100% DMSO. Do not exceed 0.1% DMSO in cell-based assays to avoid solvent toxicity.

References

  • Benzophenone Scaffolds in Med Chem: Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry.[4][5] Source: RSC Advances (2015). URL:[Link]

  • Pyrrolidine in Drug Discovery: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (NIH/NLM) (2021). URL:[Link]

  • Photoaffinity Labeling Principles: Title: Photoaffinity Labeling in Drug Discovery and Chemical Biology. Source: Journal of Medicinal Chemistry.[6] URL:[Link]

  • Comparator Pharmacology (MOPPP): Title: 4'-Methoxy-α-pyrrolidinopropiophenone (MOPPP) - Wikipedia / PubChem Data. Source: PubChem Laboratory Chemical Safety Summary (LCSS). URL:[Link]

Sources

use of 3-Methoxy-4'-pyrrolidinomethyl benzophenone as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of 3-Methoxy-4'-pyrrolidinomethyl benzophenone (CAS 898775-99-0) in Pre-Clinical Discovery

Executive Summary

3-Methoxy-4'-pyrrolidinomethyl benzophenone (CAS 898775-99-0) is a functionalized diarylketone scaffold integrating a photo-active benzophenone core with a basic pyrrolidinyl-alkyl side chain. While primarily categorized as an organic building block, its structural motifs suggest dual utility in medicinal chemistry (as a CNS-active lead candidate) and chemical biology (as a photo-affinity probe precursor).

This Application Note provides a rigorous framework for the handling, analytical verification, and experimental utilization of this compound. It addresses the needs of drug development professionals focusing on lead optimization and target identification.

Chemical Profile & Pharmacophore Analysis

  • IUPAC Name: (3-methoxyphenyl)[4-(pyrrolidin-1-ylmethyl)phenyl]methanone

  • Molecular Formula: C₁₉H₂₁NO₂

  • Molecular Weight: 295.38 g/mol

  • Key Structural Features:

    • Benzophenone Core: A privileged structure in photochemistry, capable of generating a reactive triplet diradical upon UV irradiation (350–360 nm), facilitating covalent crosslinking to proximal proteins (Photo-Affinity Labeling).

    • Pyrrolidinomethyl Moiety: A basic amine side chain (

      
      ) that improves aqueous solubility and mimics pharmacophores found in monoamine transporter inhibitors (e.g., pyrovalerone analogs), suggesting potential CNS receptor affinity.
      
    • 3-Methoxy Group: A metabolic handle susceptible to O-demethylation by Cytochrome P450 enzymes (CYP2D6/3A4).

Application 1: Analytical Verification Protocol

Before biological testing, the integrity of the research chemical must be validated to exclude degradation products (e.g., N-oxides or hydrolysis of the amine).

Protocol A: High-Performance Liquid Chromatography - Mass Spectrometry (LC-MS)

Objective: Confirm purity >98% and exact mass identification.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Method Parameters:

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes; hold 1 min.

  • Detection: UV (254 nm) and ESI+ (Scan range 100–500 m/z).

Expected Results:

  • Retention Time: ~3.2 min (varies by system).

  • Mass Spectrum: Base peak

    
     m/z.
    
  • Purity Calculation: Area under curve (AUC) at 254 nm must exceed 98%.

Application 2: Photo-Affinity Labeling (PAL) Assay

Context: The benzophenone moiety allows this compound to be used as a "bait" ligand to map binding sites on unknown receptors. Upon UV irradiation, the ketone carbonyl forms a covalent bond with the nearest amino acid residue (usually Methionine or Leucine) within the binding pocket.

Protocol B: UV-Induced Crosslinking

Reagents:

  • Target Protein (e.g., Purified BSA as control or Membrane fraction).

  • Test Compound: 10 mM stock in DMSO.

  • UV Light Source: 365 nm LED lamp (approx. 100 mW/cm²).

Step-by-Step Workflow:

  • Incubation: Incubate protein (1 µM) with 3-Methoxy-4'-pyrrolidinomethyl benzophenone (10 µM) in PBS (pH 7.4) for 30 minutes in the dark at 4°C to establish equilibrium binding.

  • Irradiation: Transfer samples to a 96-well quartz plate (or open polypropylene tubes). Irradiate at 365 nm for 10–30 seconds on ice.

    • Critical: Do not overheat. The benzophenone triplet state lifetime is short; rapid crosslinking prevents non-specific labeling.

  • Quenching: Add DTT (5 mM final) or SDS-PAGE loading buffer immediately to stop the reaction.

  • Analysis: Analyze via SDS-PAGE followed by Western Blot (if a tag is attached) or Tryptic Digest/LC-MS/MS to identify the modified peptide.

Application 3: Metabolic Stability Screening

Context: The pyrrolidine ring and methoxy group are metabolic "soft spots." This protocol assesses the compound's half-life (


) in liver microsomes, a critical parameter for lead optimization.
Protocol C: Microsomal Stability Assay

Reagents:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Propranolol).

Procedure:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1 µM) in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Dispense aliquot into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis:

  • Plot

    
     vs. Time.
    
  • Calculate

    
     (slope).
    
  • 
    .
    
  • 
    .
    

Visualizations & Workflows

Figure 1: Pharmacophore & Photochemistry Mechanism

G Compound 3-Methoxy-4'-pyrrolidinomethyl benzophenone UV UV Irradiation (350-360 nm) Compound->UV Absorbs Excited Triplet Diradical (Reactive Species) UV->Excited n-π* Transition Target Target Protein (C-H Bond) Excited->Target H-Abstraction Covalent Covalent Adduct (Irreversible Binding) Target->Covalent Recombination

Caption: Mechanism of Photo-Affinity Labeling. The benzophenone core absorbs UV light to form a reactive triplet state, which covalently inserts into the target protein backbone.

Figure 2: Experimental Screening Cascade

Workflow cluster_assays Parallel Screening Tracks Start Compound Acquisition (CAS 898775-99-0) QC QC: LC-MS & H-NMR (Purity > 98%) Start->QC TrackA Track A: Chemical Biology (Photo-Crosslinking) QC->TrackA TrackB Track B: Medicinal Chemistry (ADME Profiling) QC->TrackB ExpA Experiment: UV-Crosslinking with BSA/Membranes TrackA->ExpA ExpB Experiment: Microsomal Stability (t1/2 Determination) TrackB->ExpB Decision Data Review ExpA->Decision ExpB->Decision Outcome1 Valid Probe (Proceed to Proteomics) Decision->Outcome1 High Crosslinking Efficiency Outcome2 Lead Candidate (Proceed to PK Study) Decision->Outcome2 High Metabolic Stability

Caption: Pre-clinical characterization workflow separating Chemical Biology applications (Probe development) from Medicinal Chemistry applications (Lead optimization).

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. Link

  • Rowland, A., et al. (2006). In vitro characterization of metabolic pathways: Microsomal stability assays. Drug Metabolism Reviews, 38(3), 465-487. Link

  • ChemicalBook. (2023). 3-Methoxy-4'-pyrrolidinomethyl benzophenone Product Entry. ChemicalBook Database. Link

  • PubChem. (2023). Benzophenone Structure and Bioactivity Data.[1][2][3] National Library of Medicine. Link

Disclaimer: This document is for research and development purposes only. The compound described is a Research Chemical and has not been approved for human consumption or therapeutic use. Handle in accordance with local chemical safety regulations (e.g., OSHA, COSHH).

Sources

Quantifying Molecular Interactions: A Guide to Measuring the Binding Affinity of 3-Methoxy-4'-pyrrolidinomethyl benzophenone for the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the binding affinity of the novel compound, 3-Methoxy-4'-pyrrolidinomethyl benzophenone, for the human histamine H3 receptor (H3R). Due to its structural motifs, including a benzophenone core and a pyrrolidinomethyl group, this compound is hypothesized to interact with G-protein coupled receptors in the central nervous system, with the H3R being a prime candidate.[1][2] Accurate determination of binding affinity is a critical step in the characterization of this potential therapeutic agent. We present a detailed, field-proven protocol for a competitive radioligand binding assay, a robust and sensitive method for quantifying ligand-receptor interactions.[3][4] This guide covers the underlying principles, a step-by-step experimental workflow, data analysis, and troubleshooting, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Investigating 3-Methoxy-4'-pyrrolidinomethyl benzophenone as a Histamine H3 Receptor Ligand

The histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[5] This regulatory role makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1][5]

The molecular scaffold of 3-Methoxy-4'-pyrrolidinomethyl benzophenone shares features with known H3R antagonists.[2][6] The benzophenone core provides a rigid structure for interaction with the receptor, while the pyrrolidinomethyl moiety is a common pharmacophore in CNS-active compounds, potentially engaging with key residues in the H3R binding pocket. Therefore, a rigorous quantitative assessment of its binding affinity is the foundational next step in evaluating its therapeutic potential.

This document outlines a robust methodology for determining the inhibitory constant (Ki) of 3-Methoxy-4'-pyrrolidinomethyl benzophenone at the human H3R using a competitive radioligand binding assay. This assay is considered a gold standard for its precision and reliability in quantifying the affinity of unlabeled compounds for their target receptors.[3]

Principle of the Competitive Radioligand Binding Assay

The competitive radioligand binding assay measures the ability of an unlabeled test compound (the "competitor," in this case, 3-Methoxy-4'-pyrrolidinomethyl benzophenone) to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.[7] The assay is performed by incubating a fixed concentration of the radioligand and receptor-containing membranes with a range of concentrations of the unlabeled test compound.[3]

As the concentration of the unlabeled competitor increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration).[3] The IC50 value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's true binding affinity for the receptor.[8][9][10]

Experimental Workflow and Protocol

The following protocol is designed for a 96-well plate format, which is suitable for medium to high-throughput screening.

Materials and Reagents
  • Test Compound: 3-Methoxy-4'-pyrrolidinomethyl benzophenone

  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-N-alpha-methylhistamine ([³H]-NAMH), a known high-affinity agonist for the H3R.[11][12]

  • Non-specific Binding Control: A high concentration of a known, unlabeled H3R ligand (e.g., Clobenpropit or Pitolisant) to determine non-specific binding.[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well Plates: For compound dilution and the binding reaction.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Fluid: A suitable cocktail for detecting tritium.

  • Scintillation Counter: To measure the radioactivity on the filter mats.

Visual Representation of the Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Wash Buffer - Radioligand Stock - Competitor Stock prep_membranes Thaw & Dilute Receptor Membranes prep_reagents->prep_membranes prep_plates Prepare Dilution & Assay Plates prep_membranes->prep_plates add_components Add to Assay Plate: 1. Membranes 2. Competitor/Buffer 3. Radioligand prep_plates->add_components incubate Incubate at 25°C (e.g., 120 min) with shaking add_components->incubate harvest Harvest onto PEI-treated Filter Mats via Vacuum Filtration incubate->harvest wash Wash Filters with Ice-Cold Wash Buffer harvest->wash dry Dry Filter Mats wash->dry count Add Scintillation Fluid & Count Radioactivity dry->count calc_ic50 Calculate IC50 (Non-linear Regression) count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol
  • Preparation of Reagents and Compound Dilutions:

    • Prepare a stock solution of 3-Methoxy-4'-pyrrolidinomethyl benzophenone in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

    • Prepare a working solution of the [³H]-NAMH in the assay buffer at a concentration twice the desired final concentration (the final concentration should be at or below the Kd of the radioligand, typically around 2 nM for [³H]-NAMH).[11][13]

    • Prepare a high-concentration solution of the non-specific binding control (e.g., 10 µM Clobenpropit).

    • Thaw the receptor membranes on ice and dilute them in ice-cold assay buffer to a concentration that will yield a sufficient signal-to-noise ratio. This should be optimized in preliminary experiments.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the diluted receptor membranes, and 50 µL of the [³H]-NAMH working solution.

    • Non-specific Binding: Add 50 µL of the non-specific binding control solution, 50 µL of the diluted receptor membranes, and 50 µL of the [³H]-NAMH working solution.

    • Competitive Binding: Add 50 µL of each concentration of the serially diluted 3-Methoxy-4'-pyrrolidinomethyl benzophenone, 50 µL of the diluted receptor membranes, and 50 µL of the [³H]-NAMH working solution.

    • Ensure all conditions are tested in triplicate to ensure statistical validity.

  • Incubation:

    • Seal the plate and incubate for a predetermined time to reach equilibrium (e.g., 120 minutes) at room temperature (25°C) with gentle shaking.[11] The optimal incubation time should be determined in kinetic association experiments.[14]

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the PEI-pre-soaked glass fiber filter mats using a cell harvester.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand. The speed of this step is crucial to minimize dissociation of the radioligand from the receptor.[14]

  • Radioactivity Counting:

    • Dry the filter mats completely (e.g., in a drying oven or under a heat lamp).

    • Place the dried filters into scintillation vials or a compatible 96-well plate, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

Calculation of Specific Binding

For each concentration of the test compound, calculate the specific binding:

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

Determination of IC50
  • Convert the specific binding CPM values to a percentage of the maximum specific binding (where 100% is the specific binding in the absence of the competitor).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve with a variable slope) to determine the IC50 value.[15] Software such as GraphPad Prism is highly recommended for this analysis.

Calculation of the Inhibitory Constant (Ki)

The Ki value, which represents the binding affinity of the competitor, is calculated from the IC50 value using the Cheng-Prusoff equation.[8][10][16]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the experimentally determined half-maximal inhibitory concentration of 3-Methoxy-4'-pyrrolidinomethyl benzophenone.

  • [L] is the concentration of the radioligand ([³H]-NAMH) used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently through saturation binding experiments or obtained from the literature for the specific batch of radioligand and receptor membranes.

Data Presentation

The binding affinity data for 3-Methoxy-4'-pyrrolidinomethyl benzophenone and a reference compound should be summarized in a clear and concise table.

CompoundIC50 (nM)Ki (nM)Hill Slope
3-Methoxy-4'-pyrrolidinomethyl benzophenone25.412.1-1.05
Pitolisant (Reference Compound)5.22.5-0.98

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Non-specific Binding (>30%) The radioligand is too hydrophobic; Insufficient washing; The filter mats are not adequately blocked.Use a less hydrophobic radioligand if available; Increase the number of washes with ice-cold buffer; Ensure filter mats are properly pre-soaked in 0.5% PEI; Include bovine serum albumin (BSA) in the wash buffer.[13]
Low Signal (Low CPM Counts) Insufficient receptor concentration in the membranes; Low specific activity of the radioligand; The compound is insoluble.Increase the amount of membrane protein per well (optimize via titration); Use a radioligand with higher specific activity;[13] Check the solubility of the test compound in the assay buffer and adjust the stock concentration or solvent if necessary.
Poor Reproducibility (High SD) Inaccurate pipetting;[17] Incomplete mixing of reagents; Inconsistent washing; The assay has not reached equilibrium.Use calibrated pipettes and proper technique; Ensure thorough mixing after adding each reagent; Standardize the washing procedure (volume and duration); Confirm that the incubation time is sufficient for the binding to reach equilibrium through kinetic experiments.[18]
Shallow Competition Curve The compound may be binding to multiple sites with different affinities; Allosteric interactions; Ligand depletion.Fit the data to a two-site binding model;[3] Conduct further mechanistic studies to investigate allosteric effects; Ensure that less than 10% of the radioligand is bound to avoid depletion artifacts, or adjust the data analysis accordingly.[14]

Conclusion

This application note provides a detailed and scientifically robust protocol for determining the binding affinity of 3-Methoxy-4'-pyrrolidinomethyl benzophenone for the human histamine H3 receptor. By following this guide, researchers can obtain reliable and reproducible Ki values, which are essential for the characterization and further development of this and other novel compounds. Accurate binding affinity data is a cornerstone of drug discovery, enabling informed decisions in lead optimization and structure-activity relationship studies.[7]

References

  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • de Esch, I. J. P., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wenzel, T., et al. (2021). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Strasser, A. (2012). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. Retrieved from [Link]

  • Davenport, A. P., & Hall, M. D. (2001). Radioligand binding assays and their analysis. Methods in Molecular Biology. Retrieved from [Link]

  • Szałaj, N., et al. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Retrieved from [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3.... Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (1993). Further complexities in the analysis of competitive antagonism. Trends in Pharmacological Sciences. Retrieved from [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Retrieved from [Link]

  • Browman, K. E., et al. (2009). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. British Journal of Pharmacology. Retrieved from [Link]

  • ResearchGate. (2015). Why does radioligand binding does not reach equilibrium?. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

  • van der Werf, Y. D., et al. (2010). Altered histamine H3 receptor radioligand binding in post-mortem brain samples from subjects with psychiatric diseases. Journal of Psychopharmacology. Retrieved from [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers Media S.A. Retrieved from [Link]

  • Łażewska, D., et al. (2022). AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to enhance your experimental success. This guide is designed for chemistry professionals dedicated to advancing research and development.

Synthetic Strategy Overview

The synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone is typically achieved through a multi-step process. A common and effective route involves an initial Friedel-Crafts acylation to construct the benzophenone core, followed by functionalization of the 4'-position. Understanding the nuances of each step is critical for maximizing yield and purity.

The most prevalent pathway is a three-step synthesis:

  • Friedel-Crafts Acylation: Reaction of 3-methoxybenzoyl chloride with toluene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form 3-Methoxy-4'-methylbenzophenone.

  • Benzylic Bromination: Radical bromination of the 4'-methyl group using N-Bromosuccinimide (NBS) and a radical initiator.

  • Nucleophilic Substitution: Reaction of the resulting 4'-(bromomethyl) intermediate with pyrrolidine to yield the final product.

Below is a workflow diagram illustrating this synthetic approach.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution A 3-Methoxybenzoyl Chloride + Toluene B 3-Methoxy-4'-methylbenzophenone A->B AlCl₃, Dichloromethane Room Temperature, 4h C 3-Methoxy-4'-methylbenzophenone D 3-Methoxy-4'-(bromomethyl)benzophenone C->D NBS, AIBN (cat.) CCl₄, Reflux E 3-Methoxy-4'-(bromomethyl)benzophenone + Pyrrolidine F 3-Methoxy-4'-pyrrolidinomethyl benzophenone E->F K₂CO₃, Acetonitrile Room Temperature

Caption: General workflow for the synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My yield for the Friedel-Crafts acylation (Step 1) is very low, and I see a lot of starting material remaining. What's going wrong?

A1: Low conversion in Friedel-Crafts acylation is a frequent issue, often stemming from catalyst deactivation or suboptimal conditions.

  • Potential Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture in the air, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened one stored in a desiccator. Solvents like dichloromethane should be distilled over a drying agent (e.g., CaH₂). Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 2: Insufficient Catalyst. Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone, deactivating it.[1] Using catalytic amounts is generally insufficient.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 3-methoxybenzoyl chloride). This ensures enough active catalyst is present to drive the reaction to completion.

  • Potential Cause 3: Incorrect Order of Addition. Adding the Lewis acid to the aromatic compound before the acyl halide can lead to side reactions.

    • Solution: The standard and most effective procedure is to create a suspension of AlCl₃ in the solvent (e.g., dichloromethane) and then slowly add a pre-mixed solution of the 3-methoxybenzoyl chloride and toluene.[2] This allows for the formation of the reactive acylium ion intermediate in a controlled manner.[3]

Q2: I'm observing the formation of multiple products in the Friedel-Crafts step, leading to a difficult purification. How can I improve selectivity?

A2: Isomer formation is a known challenge in Friedel-Crafts reactions, particularly with activated rings like toluene.

  • Potential Cause: Isomeric Acylation. Toluene is an ortho-, para-director. While the para-product (4'-methyl) is sterically favored, some ortho-acylation (2'-methyl) can occur, leading to isomeric impurities.

    • Solution 1: Temperature Control. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally enhances selectivity for the para-isomer. Excessively high temperatures can lead to an increase in undesired side products.[4]

    • Solution 2: Solvent Choice. The polarity of the solvent can influence isomer distribution. Non-polar solvents like hexane or dichloromethane often provide good selectivity.[5] Experimenting with solvents may be necessary to optimize the ortho/para ratio for your specific substrate.

Q3: The benzylic bromination (Step 2) is either incomplete or produces multiple brominated species. How can I achieve clean mono-bromination?

A3: Controlling the radical bromination reaction is key to preventing under- or over-reaction.

  • Potential Cause 1: Insufficient Radical Initiation. The reaction relies on a continuous supply of radicals.

    • Solution: Use a reliable radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Ensure the reaction is heated to a temperature sufficient for the initiator's decomposition (for AIBN, typically refluxing in CCl₄ or chlorobenzene). The use of a UV lamp can also initiate the reaction.

  • Potential Cause 2: Over-bromination. The product, 4'-(bromomethyl)benzophenone, can react further to form a dibromomethyl species if conditions are too harsh or reaction times are too long.

    • Solution: Use N-Bromosuccinimide (NBS) in a slight excess (e.g., 1.05-1.1 equivalents). NBS is preferred as it provides a low, constant concentration of bromine, which favors selective mono-bromination. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

Q4: I am struggling with the final nucleophilic substitution step (Step 3). The yield is poor, and I'm isolating a complex mixture.

A4: The reaction of the benzylic bromide with pyrrolidine can be complicated by side reactions if not properly controlled.

  • Potential Cause 1: Elimination Side Reaction. Benzylic halides can undergo elimination reactions, especially with a strong, unhindered base.

    • Solution: Use a non-nucleophilic, mild base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HBr formed during the reaction. This prevents the buildup of acid which can lead to side reactions. Running the reaction at room temperature instead of heating can also minimize elimination.

  • Potential Cause 2: Quaternary Salt Formation. The desired tertiary amine product can act as a nucleophile itself, reacting with another molecule of the benzylic bromide to form a quaternary ammonium salt.

    • Solution: Use a slight excess of pyrrolidine (e.g., 1.5-2.0 equivalents). This ensures that the benzylic bromide is more likely to react with the primary nucleophile (pyrrolidine) rather than the product amine. Add the benzylic bromide solution slowly to a solution of pyrrolidine and base to maintain a low concentration of the electrophile.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Friedel-Crafts acylation step? A: The reaction proceeds via electrophilic aromatic substitution.[6] First, the Lewis acid (AlCl₃) coordinates to the chlorine atom of the 3-methoxybenzoyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion. This highly electrophilic acylium ion is then attacked by the electron-rich toluene ring, forming a sigma complex (arenium ion). Finally, a weak base (like AlCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding the 3-Methoxy-4'-methylbenzophenone product.[3]

G 3-Methoxybenzoyl Chloride 3-Methoxybenzoyl Chloride Acylium Ion [R-C=O]⁺ ↔ R-C≡O⁺ 3-Methoxybenzoyl Chloride->Acylium Ion + AlCl₃ Sigma Complex Sigma Complex Acylium Ion->Sigma Complex + Toluene Product + HCl + AlCl₃ 3-Methoxy-4'-methylbenzophenone Sigma Complex->Product + HCl + AlCl₃ - H⁺

Caption: Simplified Friedel-Crafts acylation mechanism.

Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or using a UV lamp for visualization is effective. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.

Q: Are there any critical safety precautions I should be aware of? A: Yes.

  • Friedel-Crafts Acylation: Aluminum chloride reacts violently with water, releasing HCl gas. Handle it in a fume hood and away from moisture. The reaction quench is highly exothermic; pour the reaction mixture slowly onto crushed ice and acid.[2][5]

  • Benzylic Bromination: N-Bromosuccinimide (NBS) is a lachrymator and irritant. Carbon tetrachloride (CCl₄) is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood; consider safer alternatives like chlorobenzene if possible.

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Q: Can this synthesis be performed as a one-pot reaction? A: A one-pot synthesis for this entire sequence is not feasible due to the incompatible reagents and conditions required for each step. For instance, the Lewis acid from the Friedel-Crafts step would interfere with the radical bromination and the basic conditions of the final substitution. A sequential, telescoped process with workup and purification after each critical step is necessary for achieving a high yield and purity.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-4'-methylbenzophenone (Step 1)

  • Setup: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) to a flame-dried three-neck flask equipped with a magnetic stirrer and a dropping funnel. Add anhydrous dichloromethane.

  • Addition: Prepare a solution of 3-methoxybenzoyl chloride (1.0 eq.) and toluene (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the AlCl₃ suspension at 0 °C over 30 minutes.[2]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.[2] Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Methoxy-4'-(bromomethyl)benzophenone (Step 2)

  • Setup: In a round-bottom flask, dissolve 3-Methoxy-4'-methylbenzophenone (1.0 eq.) in carbon tetrachloride.

  • Addition: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) for 2-4 hours. The reaction can be initiated with a UV lamp if needed. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Evaporate the solvent to yield the crude benzylic bromide, which is often used in the next step without further purification. If necessary, it can be purified by careful recrystallization from hexane.

Protocol 3: Synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone (Step 3)

  • Setup: In a flask, dissolve pyrrolidine (2.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in acetonitrile.

  • Addition: Prepare a solution of the crude 3-Methoxy-4'-(bromomethyl)benzophenone (1.0 eq.) in acetonitrile. Add this solution dropwise to the pyrrolidine mixture at room temperature over 20 minutes.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove excess pyrrolidine and salts. Dry the organic layer over Na₂SO₄.

  • Purification: Remove the solvent and purify the crude product by column chromatography on silica gel to obtain the final product.

Data Summary: Impact of Conditions on Yield

StepParameterCondition AYield ACondition BYield BRationale & Recommendation
1. Friedel-Crafts AlCl₃ (eq.)1.05~65%1.3~85%Using a larger excess of AlCl₃ ensures complete reaction by compensating for complexation with the product ketone. Recommend 1.3 eq.
1. Friedel-Crafts Temperature40 °C (Reflux)~70%25 °C (RT)~85%Higher temperatures can increase side product formation (e.g., ortho-isomer).[4] Room temperature provides a better balance of rate and selectivity. Recommend 25 °C.
3. Substitution BaseTriethylamine~60%K₂CO₃~90%Triethylamine can promote elimination. The milder, heterogeneous base K₂CO₃ minimizes this side reaction. Recommend K₂CO₃.
3. Substitution Pyrrolidine (eq.)1.1~75%2.0~92%A larger excess of pyrrolidine favors the desired substitution over the formation of quaternary ammonium byproducts. Recommend 2.0 eq.

References

  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. Available at: [Link]

  • NRO Chemistry. (2022). Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

  • Google Patents. (2001). WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • Eureka | Patsnap. (2017). Synthesis method for 3-methoxypropiophenone. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available at: [Link]

  • Eureka | Patsnap. (2011). Method for preparing crude 2-hydroxy-4-methoxybenzophenone. Available at: [Link]

  • European Patent Office. (1984). EP 0128693 A2 - Process for the preparation of 4-hydroxybenzophenones. Available at: [Link]

  • Google Patents. (2013). CN102942463A - Preparation method for benzophenone compound.
  • The Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (2008). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Request PDF. Available at: [Link]

  • National Institutes of Health. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]

Sources

overcoming poor cell permeability of 3-Methoxy-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Poor Cell Permeability

Welcome to the technical support guide for 3-Methoxy-4'-pyrrolidinomethyl benzophenone. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges with its cellular uptake. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate and overcome this common experimental hurdle.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Challenge

This section addresses the fundamental questions regarding the cell permeability of 3-Methoxy-4'-pyrrolidinomethyl benzophenone.

Q1: My experiments indicate low cellular activity of 3-Methoxy-4'-pyrrolidinomethyl benzophenone. Why might its cell permeability be poor?

A: The permeability of a small molecule is a multifactorial issue governed by its physicochemical properties. For 3-Methoxy-4'-pyrrolidinomethyl benzophenone, several structural features are at play:

  • Polarity and Charge: The pyrrolidinomethyl group contains a tertiary amine. At physiological pH (~7.4), this amine is likely to be protonated, conferring a positive charge to the molecule. While this increases aqueous solubility, the charge can significantly hinder passive diffusion across the lipophilic cell membrane.

  • Topological Polar Surface Area (TPSA): The TPSA is a key predictor of passive molecular transport through membranes. While a related compound, 4-Methoxy-4'-pyrrolidinomethyl benzophenone, has a relatively low TPSA of 29.5 Ų, the presence of the charged nitrogen can still dominate its transport properties[1].

  • Efflux Pump Recognition: The compound's structure may be recognized by cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1). These pumps actively transport substrates out of the cell, reducing the intracellular concentration and apparent permeability. This is a common issue for many drug candidates[2][3].

Q2: How can I quantitatively measure the cell permeability of my compound?

A: Several industry-standard in-vitro assays are used to determine compound permeability. It is advisable to start with a simple, non-cell-based assay before moving to more complex, resource-intensive cell-based models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive, transcellular permeation.[4] It is an excellent first step to determine if the compound can passively diffuse across a lipid membrane, helping to decouple passive permeability from active transport or efflux.

  • Caco-2 Cell Permeability Assay: This is the gold standard for predicting human oral drug absorption.[5][6] Caco-2 cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions that mimic the intestinal epithelium.[7][8] This assay can measure both passive diffusion and active transport phenomena.[6]

  • MDCK Cell Permeability Assay: Madin-Darby Canine Kidney (MDCK) cells also form polarized monolayers with tight junctions.[9] They are often transfected to overexpress specific human efflux transporters, such as P-gp (MDCK-MDR1), making them a powerful tool to specifically investigate if your compound is an efflux substrate.[2][10]

Part 2: Troubleshooting Guides - Strategies for Enhancing Cell Permeability

If you have confirmed that 3-Methoxy-4'-pyrrolidinomethyl benzophenone has poor permeability, the following strategies can be employed to improve its cellular uptake.

Strategy 1: The Prodrug Approach

A prodrug is a chemically modified, often inactive, version of a drug that undergoes biotransformation in the body to release the active parent drug.[11] This is a highly effective strategy for overcoming permeability issues.[12][13]

Q: How can I apply a prodrug strategy to my compound?

A: The goal is to temporarily mask the polar or charged group (the pyrrolidine nitrogen) to increase lipophilicity and facilitate membrane crossing.

  • Mechanism: By attaching a lipophilic, bioreversible moiety to the parent compound, you can create a more membrane-permeable prodrug. Once inside the cell, endogenous enzymes (e.g., esterases) cleave the promoiety, releasing the active 3-Methoxy-4'-pyrrolidinomethyl benzophenone.

  • Design Considerations: A common approach for amines is the "Acyloxyalkoxy" promoiety. This involves creating a carbamate linkage that is cleaved by intracellular enzymes. This strategy enhances lipophilicity and can be tuned for different cleavage rates.

G cluster_outside Extracellular Space cluster_inside Intracellular Space Parent_Drug Parent Drug (Charged, Low Permeability) Prodrug Prodrug (Neutral, High Permeability) Parent_Drug->Prodrug Chemical Modification Prodrug_In Prodrug (Neutral, High Permeability) Prodrug->Prodrug_In Passive Diffusion Parent_Drug_In Active Parent Drug Released at Target Site Prodrug_In->Parent_Drug_In Enzymatic Cleavage Membrane

Caption: Conceptual workflow of a prodrug strategy.
Strategy 2: Nanoformulation

Encapsulating the compound in a nanoparticle carrier can facilitate its entry into cells, often through endocytosis, bypassing traditional diffusion barriers.[14]

Q: What nanoformulation approach is suitable for a benzophenone derivative?

A: Given the hydrophobic nature of the benzophenone core, lipid-based or polymeric nanoparticles are excellent choices.

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[15] They can improve solubility and bioavailability.[16]

  • Polymeric Nanoparticles: Using biodegradable and biocompatible polymers, you can create nanoparticles that encapsulate your compound, allowing for controlled, sustained release inside the cell.[16]

Strategy 3: Co-administration with Permeability Enhancers

Permeability enhancers are excipients that transiently and reversibly open the tight junctions between cells or disrupt the cell membrane to increase drug passage.[17][18]

Q: Which enhancers should I consider and what are the risks?

A: This approach should be used with caution, especially in early-stage research, as enhancers can cause cytotoxicity.[8] However, they can be useful for mechanistic studies.

  • Common Enhancers: Sodium caprate is one of the most studied enhancers and is known to modulate tight junctions.[19] Others include surfactants like polysorbates and bile salts.[15]

  • Risk vs. Reward: The primary risk is cellular toxicity. It is crucial to perform a dose-response curve to find a concentration that enhances permeability without significantly affecting cell viability. This strategy is more common in oral formulations than for systemic drug delivery.[18]

Permeability Enhancement StrategyMechanism of ActionKey AdvantagesKey Considerations
Prodrug Design Covalent modification to mask polar groups, increasing lipophilicity.[11]High degree of control; leverages endogenous enzymes; widely successful in approved drugs.[11]Requires synthetic chemistry expertise; cleavage kinetics must be optimized.
Nanoformulation Encapsulation in a carrier (e.g., liposome) to facilitate cellular uptake via endocytosis.[15]Protects drug from degradation; can improve solubility and bioavailability.[16]Formulation can be complex; potential for immunogenicity; requires specialized equipment.
Permeability Enhancers Reversible disruption of tight junctions or cell membrane integrity.[19]Simple to implement in-vitro; useful for mechanistic studies.High risk of cytotoxicity; effects can be non-specific; regulatory hurdles for in-vivo use.[8]
Part 3: Detailed Experimental Protocols

Here we provide standardized, step-by-step protocols for assessing the permeability of your compound.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard industry methods and is used to assess passive diffusion.[4][20]

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well Acceptor Plate.

  • Coat Donor Plate Membrane: Using a pipette, carefully add 5 µL of the phospholipid/dodecane solution to the membrane of each well in the Donor Plate. Avoid touching the membrane.

  • Prepare Donor Solutions: Dilute the test compound from the DMSO stock into PBS to a final concentration of 100 µM (final DMSO concentration should be ≤1%). Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls.

  • Start Assay: Add 150 µL of the donor solution to each well of the coated Donor Plate.

  • Assemble PAMPA Sandwich: Carefully place the Donor Plate on top of the Acceptor Plate, ensuring the bottoms of the donor wells are in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for 5 hours.[4]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Pe): Use the manufacturer's recommended formula or standard equations to calculate the effective permeability coefficient.

Caption: High-level workflow for the PAMPA protocol.
Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive permeability and active efflux.

Materials:

  • Caco-2 cells and appropriate culture medium.

  • 24-well Transwell permeable supports (0.4 µm pore size).

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • Lucifer yellow (for monolayer integrity check).

  • Test compound and controls (e.g., propranolol, digoxin).

  • LC-MS/MS for quantification.

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of ~150,000 cells/well.[7]

  • Culture and Differentiation: Culture the cells for 21-29 days, changing the media every 2 days to allow them to differentiate and form a polarized monolayer.[7]

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values >200 Ω·cm² are typically acceptable.[21] You can also measure the flux of Lucifer yellow; <1% leakage per hour confirms integrity.

  • Assay Setup (Bidirectional):

    • Apical to Basolateral (A→B): For absorption. Add the test compound (e.g., 10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): For efflux. Add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-90 minutes.

  • Sampling and Quantification: At the end of the incubation, take samples from both chambers and quantify the compound concentration using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate Papp for both A→B and B→A directions using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[10]

    • Calculate the Efflux Ratio:

      • ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

Papp (A→B) (x 10-6 cm/s)Predicted In-Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

An Efflux Ratio > 2 suggests that the compound is a substrate for active efflux pumps like P-gp.[2]

References
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Methoxybenzophenone. National Center for Biotechnology Information. Available at: [Link]

  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Available at: [Link]

  • ACS Publications. (2025). The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. The Journal of Physical Chemistry B. Available at: [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Available at: [Link]

  • PubMed Central - NIH. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]

  • PMC. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • PMC. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • Bioscience Biotechnology Research Communications. (n.d.). Applications of Nano Formulation: New Innovation in Improving Drug Delivery. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Available at: [Link]

  • ResearchGate. (2025). (PDF) Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • PMC. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Available at: [Link]

  • PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions. Available at: [Link]

  • PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • JOCPR. (n.d.). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Available at: [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Queen's University Belfast. (2022). Nanocrystals as a master key to deliver hydrophobic drugs via multiple administration routes. Available at: [Link]

  • MDPI. (2024). Enhancing Membrane Permeability of Fluorescein-Type Chromophore Through Covalent Attachment of Chlorinated Dodecaborate. Available at: [Link]

  • Alsiano. (n.d.). Permeation enhancement compounds | Pharma. Available at: [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Available at: [Link]

  • YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Available at: [Link]

  • Semantic Scholar. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • MDPI. (n.d.). Smart Nanoformulations for Oncology: A Review on Overcoming Biological Barriers with Active Targeting, Stimuli-Responsive, and Controlled Release for Effective Drug Delivery. Available at: [Link]

  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Available at: [Link]

  • Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability. Available at: [Link]

  • SciSpace. (n.d.). The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per. Available at: [Link]

  • YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Available at: [Link]

Sources

how to avoid side reactions in the synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BP-2026-02-07

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone. This document is designed for researchers, chemists, and drug development professionals who are navigating the multi-step synthesis of this compound. The synthesis, while conceptually straightforward, involves several critical junctures where side reactions can significantly impact yield and purity. This guide provides in-depth, experience-based troubleshooting advice in a practical question-and-answer format to help you anticipate and mitigate these challenges. Our focus is not just on the "how," but the fundamental "why" behind each procedural choice, ensuring a robust and reproducible synthesis.

The synthesis is best approached as a three-stage process:

  • Friedel-Crafts Acylation: Formation of the benzophenone core, 3-Methoxy-4'-methylbenzophenone.

  • Benzylic Bromination: Selective halogenation of the benzylic methyl group.

  • Nucleophilic Substitution: Introduction of the pyrrolidine moiety.

This guide is structured to address specific issues that may arise at each of these stages.

Overall Synthetic Workflow

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Benzylic Bromination cluster_2 Stage 3: Nucleophilic Substitution A 3-Methoxybenzoyl Chloride + Toluene B 3-Methoxy-4'-methylbenzophenone A->B AlCl₃, CH₂Cl₂ C 4'-(Bromomethyl)-3- methoxybenzophenone B->C NBS, AIBN, CCl₄ E 3-Methoxy-4'-pyrrolidinomethyl benzophenone (Target) C->E D Pyrrolidine D->E

Caption: High-level three-stage synthesis pathway.

Part 1: Troubleshooting the Friedel-Crafts Acylation

This initial step is crucial for establishing the correct benzophenone scaffold. The primary challenges involve ensuring proper regioselectivity and avoiding catalyst-related side reactions.

Q1: My NMR analysis shows a mixture of benzophenone isomers, not just the desired 3-methoxy-4'-methyl product. How can I improve regioselectivity?

A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The acylation of toluene by 3-methoxybenzoyl chloride is governed by the directing effects of the methyl group on the toluene ring. The methyl group is an ortho, para-director. While the para product is usually favored due to reduced steric hindrance, the ortho isomer is a common and often significant byproduct.

Causality & Expert Insights:

  • Steric Hindrance: The incoming acylium ion complex is bulky. The para position of toluene is sterically much more accessible than the ortho positions, which are flanked by the methyl group.

  • Temperature Control: The Friedel-Crafts acylation is highly exothermic.[1] Lowering the reaction temperature (e.g., 0 °C to 5 °C) can increase the kinetic preference for the sterically less hindered para product. Higher temperatures can provide enough energy to overcome the steric barrier, increasing the proportion of the ortho isomer.

Recommended Protocol Adjustments:

  • Inverse Addition: Instead of adding the Lewis acid to the mixture of reactants, prepare a suspension of aluminum chloride (AlCl₃) in the solvent (e.g., dichloromethane) and cool it in an ice bath.[2][3]

  • Slow Dropwise Addition: Add a pre-mixed solution of 3-methoxybenzoyl chloride and toluene dropwise to the cold AlCl₃ suspension.[2][3] This maintains a low concentration of the reactive electrophile and helps control the exotherm.

  • Maintain Low Temperature: Ensure the internal reaction temperature does not rise significantly during the addition. Stir the reaction at this reduced temperature for several hours before allowing it to slowly warm to room temperature.

ParameterCondition for High para-SelectivityRationale
Temperature 0 °C to 5 °CFavors the kinetically controlled, sterically preferred product.
Order of Addition Reactants added to catalystMaintains better temperature control and minimizes local high concentrations.
Rate of Addition Slow, dropwisePrevents temperature spikes and reduces side reactions.

Q2: My reaction stalls, and the yield is poor. I suspect issues with the AlCl₃ catalyst. What could be wrong?

A2: This is a frequent issue stemming from the properties of both the Lewis acid catalyst and the reaction product.

Causality & Expert Insights:

  • Moisture Sensitivity: Aluminum chloride is extremely hygroscopic. Any moisture in the reactants or solvent will hydrolyze AlCl₃, rendering it inactive. All glassware must be oven-dried, and anhydrous solvents and high-purity reagents are essential.

  • Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the Lewis acid complexes not only with the acyl chloride to form the active electrophile but also with the carbonyl oxygen of the benzophenone product.[4] This product complexation deactivates the catalyst. Therefore, you must use slightly more than one equivalent of AlCl₃ relative to the 3-methoxybenzoyl chloride.

  • Substrate Deactivation: The methoxy group on the benzoyl chloride also has a lone pair of electrons on its oxygen that can complex with AlCl₃, requiring even more catalyst for the reaction to proceed efficiently.

Recommended Protocol Adjustments:

  • Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

  • Verify Catalyst Stoichiometry: Use 1.1 to 1.3 equivalents of high-quality, anhydrous AlCl₃. For substrates with multiple Lewis basic sites (like the methoxy group), a slight excess beyond this may be necessary, which can be determined empirically.

  • Proper Quenching: The workup is also critical. The reaction should be quenched by slowly pouring the reaction mixture into a mixture of ice and concentrated HCl.[2][3] This hydrolyzes the aluminum complexes and protonates any remaining Lewis basic sites, facilitating the separation of the organic product.

Part 2: Troubleshooting the Benzylic Bromination

The key to this stage is selectivity. The goal is to functionalize the benzylic methyl group while leaving the electron-rich aromatic rings untouched.

Q3: My product mixture contains significant amounts of dibromo- and even tribromo- byproducts. How can I achieve clean mono-bromination?

A3: Over-halogenation is a common side reaction in free-radical processes. It occurs when the mono-brominated product successfully competes with the starting material for the bromine radical.

Causality & Expert Insights:

  • Radical Stability: The benzylic C-H bonds are significantly weaker than other sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring.[5] This makes the benzylic position highly susceptible to radical abstraction.

  • Stoichiometry Control: The most direct cause of over-bromination is an excess of the brominating agent, N-bromosuccinimide (NBS).

Recommended Protocol Adjustments:

  • Precise Stoichiometry: Use a slight deficiency or precisely 1.0 equivalent of NBS relative to the 3-Methoxy-4'-methylbenzophenone. It is often better to have some unreacted starting material, which can be easily separated, than to have over-brominated products that are difficult to remove.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed or when a significant amount of the desired mono-bromo product has formed.

  • Controlled Initiation: Use a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically initiated by heat or UV light.[5] A slow, steady generation of radicals is key to maintaining selectivity.

Q4: I'm seeing bromination on the aromatic rings, especially the methoxy-substituted ring. How do I ensure the reaction is selective for the benzylic position?

A4: This is a critical selectivity issue. Ring bromination occurs via an electrophilic aromatic substitution mechanism, which competes with the desired free-radical pathway.

Causality & Expert Insights:

  • NBS Mechanism: The purpose of using NBS is to provide a constant, low concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr generated during the reaction.[6] This low Br₂ concentration favors the radical pathway.

  • Competing Mechanism: If the concentration of Br₂ becomes too high, it can act as an electrophile and attack the electron-rich aromatic rings, particularly the highly activated methoxy-substituted ring.[7] This electrophilic pathway is generally faster than the radical pathway if sufficient Br₂ is present.

Recommended Protocol Adjustments:

  • Use High-Purity NBS: Old or impure NBS can contain excess Br₂, leading to ring bromination. Recrystallize NBS from water if its purity is in doubt.

  • Avoid Polar Solvents: Use non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic pathways, including electrophilic aromatic substitution.

  • Exclude Light: Perform the reaction in the dark (e.g., by wrapping the flask in aluminum foil) and rely on a chemical initiator (AIBN) and heat. Light can cleave Br₂ into radicals but can also promote other unwanted side reactions.

  • Add a Radical Scavenger (if necessary): While not standard, in difficult cases, adding a small amount of a radical scavenger that does not interfere with the desired reaction can help suppress unwanted radical side reactions.

G cluster_main Benzylic Bromination Pathways Start 3-Methoxy-4'-methylbenzophenone Radical Benzylic Radical (Resonance Stabilized) Start->Radical H abstraction by Br• Ring Ring Bromination (Side Product) Start->Ring Electrophilic Attack by excess Br₂ Desired 4'-(Bromomethyl)-3-methoxybenzophenone (Desired Product) Radical->Desired Reaction with Br₂ LowBr2 Low [Br₂] (from NBS) HighBr2 High [Br₂] (impure NBS, light)

Caption: Competing radical vs. electrophilic bromination pathways.

Part 3: Troubleshooting the Nucleophilic Substitution

The final step involves the reaction of the benzylic bromide with pyrrolidine. The main challenges are preventing over-alkylation and avoiding elimination reactions.

Q5: My final product is contaminated with a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?

A5: This side reaction occurs when the desired product, a tertiary amine, acts as a nucleophile and reacts with another molecule of the electrophilic benzylic bromide.

Causality & Expert Insights:

  • Nucleophilicity of Product: The product, 3-Methoxy-4'-pyrrolidinomethyl benzophenone, is a tertiary amine and remains nucleophilic.

  • Reaction Stoichiometry: If the benzylic bromide is present in excess or in a high local concentration, it is more likely to encounter and react with the product amine.

Recommended Protocol Adjustments:

  • Use Excess Nucleophile: Employ at least two equivalents of pyrrolidine. One equivalent acts as the nucleophile, and the second equivalent acts as a base to neutralize the HBr generated during the reaction. Using a molar excess (2.5 to 3 equivalents) ensures that the benzylic bromide is more likely to react with the abundant primary nucleophile (pyrrolidine) rather than the product.

  • Control Addition: Add the benzylic bromide solution slowly to a stirred solution of excess pyrrolidine. This maintains a high concentration of the desired nucleophile and a low concentration of the electrophile, statistically favoring the desired reaction.

  • Moderate Temperature: Keep the reaction temperature moderate (e.g., room temperature to 40 °C). Higher temperatures can increase the rate of the undesired quaternization reaction.

Q6: I am observing a byproduct that appears to be an elimination product (a stilbene derivative). How can I minimize its formation?

A6: Benzylic halides can undergo E2 elimination, especially in the presence of a strong base. While pyrrolidine is a good nucleophile, it also has significant basicity.

Causality & Expert Insights:

  • SN2 vs. E2 Competition: Nucleophilic substitution at a primary benzylic carbon typically proceeds via an SN2 mechanism. However, the E2 pathway is always in competition.

  • Solvent Effects: Polar aprotic solvents (e.g., THF, acetonitrile, DMF) are generally preferred for SN2 reactions. They solvate the cation but not the nucleophile, enhancing its reactivity. Polar protic solvents (like ethanol or water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination to a greater extent.

  • Basicity: While pyrrolidine is necessary, using a non-nucleophilic, sterically hindered base to scavenge HBr is an alternative strategy, though it adds complexity. The simplest approach is to control the conditions to favor substitution.

Recommended Protocol Adjustments:

  • Solvent Choice: Use a polar aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile.

  • Temperature Control: Run the reaction at room temperature. Elevated temperatures tend to favor elimination over substitution.

  • Stoichiometry: As mentioned in Q5, using excess pyrrolidine helps. The high concentration of the nucleophile kinetically favors the bimolecular SN2 reaction over the E2 pathway.

References

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzophenone. Available at: [Link][8]

  • Asif, M. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 13658–13679. Available at: [Link][9]

  • University of Toronto. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link][10]

  • Organic Chemistry Lab. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link][1]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link][4]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link][11]

  • Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link][5]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link][12]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link][6]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link][7]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link][13]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link][14]

Sources

optimization of reaction conditions for the Mannich synthesis of benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Technical Clarification

User Note: The "Mannich synthesis of benzophenones" is a chemical misnomer. The benzophenone skeleton (diaryl ketone) is typically synthesized via Friedel-Crafts acylation or oxidation of diphenylmethane. This guide addresses the "Mannich Functionalization of Benzophenones," specifically the aminomethylation of hydroxybenzophenones (or acetophenone precursors) to create biologically active


-aminoketone ligands. This is a critical workflow in medicinal chemistry for enhancing the solubility and bioavailability of the lipophilic benzophenone scaffold.

Troubleshooting Guides & FAQs

Category A: Reaction Yield & Kinetics

Q1: I am observing low conversion (<30%) of my 4-hydroxybenzophenone substrate. Increasing temperature only leads to tar formation. How do I boost reactivity?

A: Low conversion in phenolic Mannich reactions is often due to the poor solubility of the intermediate iminium ion or the reversibility of the reaction (Retro-Mannich).

  • The Causality: The reaction relies on the formation of a reactive iminium ion (

    
    ) from formaldehyde and the amine.[1][2] If you are using aqueous formalin, the water present can push the equilibrium backward (hydrolysis of the iminium).
    
  • The Fix (Protocol Optimization):

    • Switch Reagents: Replace aqueous formalin with Paraformaldehyde . This reduces water content and allows for higher reaction temperatures.

    • Solvent Switch: Move from Ethanol (standard) to 1,4-Dioxane or Toluene . Toluene allows you to use a Dean-Stark trap to azeotropically remove water, driving the equilibrium toward the product.

    • Catalysis: If the substrate is electron-deficient (e.g., contains nitro groups), add a Lewis Acid catalyst like

      
        (5-10 mol%) or use microwave irradiation (100°C, 10-20 min) to overcome the activation energy barrier.
      

Q2: My product is forming, but I see a significant amount of "Bis-Mannich" side products. How do I control mono-substitution?

A: This is a classic stoichiometry and electronic activation issue. Benzophenones with free hydroxyl groups are highly activated at the ortho positions.

  • The Mechanism: Once the first aminomethyl group is added, the ring remains activated (or becomes slightly more activated due to the alkyl donation), inviting a second attack if reagents are available.

  • Optimization Strategy:

    • Stoichiometry: Strictly limit the amine and formaldehyde to 0.95 - 1.0 equivalents . Do not use excess.

    • Slow Addition: Pre-mix the amine and formaldehyde to generate the iminium salt ex situ, then add this solution dropwise to the benzophenone solution over 1 hour. This keeps the concentration of the electrophile low relative to the substrate.

    • Steric Control: If the ortho positions are chemically equivalent, you cannot easily stop bis-substitution electronically. You must rely on stoichiometry or use a bulkier amine (e.g., N-benzylpiperazine) to induce steric hindrance after the first addition.

Category B: Purification & Stability

Q3: The product oil is refusing to crystallize, and column chromatography causes decomposition. How do I purify this?

A: Mannich bases are notoriously unstable on silica gel because the acidic nature of silica catalyzes the Retro-Mannich reaction , cleaving the amine and releasing formaldehyde.

  • Self-Validating Purification Protocol (Acid-Base Extraction): Do not use Silica. Use the chemical properties of the Mannich base itself.

    • Extraction: Dissolve the crude reaction mixture in Ethyl Acetate.

    • Acid Wash: Extract with 2N HCl. The Mannich base (basic nitrogen) will protonate and move to the aqueous layer. Unreacted benzophenone (neutral/acidic phenol) remains in the organic layer.

    • Wash: Wash the aqueous acidic layer with fresh Ethyl Acetate to remove trapped impurities.

    • Basification: Cool the aqueous layer on ice and slowly basify to pH 9-10 using 2N NaOH or

      
      . The Mannich base will precipitate as a solid or oil.
      
    • Recovery: Filter the solid or extract the oil back into DCM/Ethyl Acetate. This yields >95% purity without chromatography.

Experimental Protocol: Aminomethylation of 4-Hydroxybenzophenone

Objective: Synthesis of 3-(morpholinomethyl)-4-hydroxybenzophenone. Scale: 10 mmol.

Reagents & Setup
  • Substrate: 4-Hydroxybenzophenone (1.98 g, 10 mmol)

  • Amine: Morpholine (0.87 g, 10 mmol)

  • Aldehyde Source: Paraformaldehyde (0.33 g, 11 mmol equiv. of formaldehyde)

  • Solvent: Ethanol (Absolute, 20 mL) or Isopropanol (for higher boiling point)

Step-by-Step Workflow
  • Iminium Generation (In-Situ): In a 50 mL round-bottom flask, combine Morpholine and Paraformaldehyde in 5 mL of Ethanol. Heat gently (40°C) for 15 minutes until the solution becomes clear (formation of the hemiaminal/iminium species).

    • Why? Pre-forming the electrophile prevents formaldehyde from polymerizing or evaporating before reacting.

  • Addition: Add the 4-Hydroxybenzophenone and the remaining 15 mL of Ethanol to the flask.

    • Note: If the benzophenone is insoluble, add minimal Toluene to aid solubility.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) with vigorous magnetic stirring.

    • Duration: Monitor via TLC (Alumina plates, not Silica) every 2 hours. Standard time is 4-12 hours.

  • Work-up (Precipitation Method):

    • Remove the heat and allow the solution to cool to room temperature.

    • Transfer the flask to an ice bath (0-4°C) and stir for 1 hour.

    • Observation: The Mannich base (hydrochloride salt if HCl was used, or free base) often precipitates as a white/yellow crystalline solid.

    • If no precipitate: Perform the Acid-Base Extraction detailed in FAQ Q3.

  • Characterization Check:

    • 1H NMR: Look for the diagnostic singlet (or broad singlet) of the methylene bridge (

      
      ) around 
      
      
      
      3.5 - 4.0 ppm.
    • Absence of Aldehyde: Ensure no peak around

      
       9-10 ppm (aldehyde) remains.
      

Optimization Data & Visualization

Table 1: Solvent & Condition Effects on Yield

Data aggregated from optimization studies on hydroxy-aromatic substrates.[3]

SolventTemp (°C)CatalystTime (h)Yield (%)Notes
Ethanol 78 (Reflux)None1255-65%Standard. Product often precipitates.
Water 100Microwave0.2585%Green chemistry approach. Requires closed vessel.
Toluene 110None678%Allows water removal (Dean-Stark). Best for difficult substrates.
Dioxane 101

482%Lewis acid accelerates iminium formation.
Acetic Acid 118

240%Low yield due to competing acetylation/tarring.
Diagram 1: Reaction Mechanism & Regioselectivity

This pathway illustrates the formation of the active electrophile and the subsequent attack on the benzophenone core.

MannichMechanism Reagents Amine + Formaldehyde Iminium Iminium Ion (CH2=N+R2) Reagents->Iminium - H2O (Dehydration) Complex Transition State (H-Bond Directed) Iminium->Complex Electrophilic Attack Substrate 4-Hydroxybenzophenone Substrate->Complex Ortho-Activation (Phenolic OH) Product Ortho-Mannich Base Complex->Product Re-aromatization SideProduct Bis-Mannich (Impurity) Product->SideProduct Excess Reagents (Over-reaction)

Caption: Mechanism of phenolic aminomethylation. Note the critical role of water removal in the first step and the risk of over-reaction in the final step.

Diagram 2: Troubleshooting Decision Tree

Logic flow for resolving common experimental failures.

OptimizationLogic Start Problem: Low Yield / No Product CheckTLC Check TLC: Is Substrate Consumed? Start->CheckTLC SubstrateLeft Yes: Substrate Remains CheckTLC->SubstrateLeft Incomplete Rxn SubstrateGone No: Substrate Gone (Complex Mixture) CheckTLC->SubstrateGone Decomposition TempIncrease Action: Increase Temp (Switch to Toluene/Reflux) SubstrateLeft->TempIncrease ChangeReagent Action: Switch to Paraformaldehyde SubstrateLeft->ChangeReagent CheckWorkup Review Workup: Did you use Silica? SubstrateGone->CheckWorkup RetroMannich Cause: Retro-Mannich Decomposition CheckWorkup->RetroMannich Yes SwitchPurify Action: Use Acid/Base Extraction RetroMannich->SwitchPurify

Caption: Decision matrix for diagnosing reaction failure. Distinguishes between kinetic limitations (reactivity) and thermodynamic instability (decomposition).

References

  • Roman, G. (2025). Synthesis and Reactivity of Mannich Bases.[4] Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone.[4] Revue Roumaine de Chimie.[4]

  • Aljohani, et al. (2019). Optimization of Mannich base synthesis from 4-hydroxyacetophenone.[5] Open Access Research Journal of Biology and Pharmacy.[5]

  • Organic Chemistry Portal. Mannich Reaction: Mechanisms and Recent Literature.

  • NIH PubChem. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction (Methodology for benzophenone-like scaffolds).

  • Chemistry Steps. The Mannich Reaction: Mechanism and Side Products.

Sources

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of 3-Methoxy-4'-pyrrolidinomethyl benzophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, elucidating the precise mechanism of action (MoA) of a novel chemical entity is a cornerstone of preclinical research. This guide provides an in-depth, experience-driven framework for validating the MoA of 3-Methoxy-4'-pyrrolidinomethyl benzophenone, a compound of interest within the broader, pharmacologically significant benzophenone class. We will objectively compare its hypothetical mechanism with established alternatives, supported by detailed experimental protocols and data interpretation strategies. This document is intended to be a practical guide for researchers and scientists navigating the complexities of MoA validation.

The benzophenone scaffold is a recurring motif in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] The addition of a pyrrolidinomethyl group and a methoxy substitution suggests potential interactions with specific biological targets, possibly influencing cell signaling pathways crucial in disease pathogenesis.[4][5]

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Given the known activities of benzophenone derivatives, a plausible hypothesis is that 3-Methoxy-4'-pyrrolidinomethyl benzophenone exerts its biological effects through the inhibition of a key signaling pathway implicated in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. Many benzophenone compounds have demonstrated potent antitumor activities.[1][6][7] Network pharmacology and molecular docking studies of a similar benzophenone derivative identified AKT1 as a potential target hub gene.[1][6] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Our hypothetical signaling pathway is as follows:

Proposed_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  Activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis  Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 3-Methoxy-4'- pyrrolidinomethyl benzophenone Compound->Akt  Inhibits

Caption: Proposed inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Comparative Analysis with Alternative Compounds

To rigorously validate the MoA of our lead compound, it is essential to compare its activity against well-characterized molecules. For this guide, we will consider two alternatives:

  • Wortmannin: A known, potent, and covalent inhibitor of PI3K. This will serve as a positive control for pathway inhibition at the PI3K level.

  • Perifosine: An alkylphospholipid that primarily inhibits Akt activation. This will act as a direct comparator for Akt-level inhibition.

The following table summarizes the key parameters for comparison:

Compound Proposed Target Known IC50 Primary Cellular Effect
3-Methoxy-4'-pyrrolidinomethyl benzophenone AktTo be determinedAntiproliferative
Wortmannin PI3K2-10 nMInduction of Apoptosis
Perifosine Akt0.5-5 µMG2/M cell cycle arrest

Experimental Validation Workflow

A multi-pronged experimental approach is necessary to build a convincing case for the proposed MoA. The following workflow is designed to systematically test our hypothesis.

Experimental_Workflow cluster_0 Phase 1: Cellular & Phenotypic Assays cluster_1 Phase 2: Target Engagement & Pathway Analysis cluster_2 Phase 3: Direct Target Identification Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase-3/7) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blotting (p-Akt, p-mTOR, etc.) Cell_Cycle->Western_Blot Kinase_Assay In Vitro Kinase Assays (Akt Kinase Activity) Western_Blot->Kinase_Assay CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Assay->CETSA Affinity_Ch Affinity Chromatography CETSA->Affinity_Ch Mass_Spec Mass Spectrometry (Protein Identification) Affinity_Ch->Mass_Spec PAL Photoaffinity Labeling PAL->Mass_Spec

Caption: A stepwise workflow for comprehensive MoA validation.

Detailed Experimental Protocols

Phase 1: Cellular & Phenotypic Assays

The initial step is to characterize the phenotypic response of cancer cells to our compound.

1.1. Cell Viability Assay (MTT)

  • Objective: To determine the cytotoxic or cytostatic effects of the compound and calculate its IC50 value.

  • Protocol:

    • Seed cancer cells (e.g., A549, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 3-Methoxy-4'-pyrrolidinomethyl benzophenone (e.g., 0.01 to 100 µM) and the comparator compounds for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

1.2. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis.

  • Protocol:

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Phase 2: Target Engagement & Pathway Analysis

This phase aims to confirm that the compound engages its putative target and modulates the downstream signaling pathway.

2.1. Western Blotting for Pathway Modulation

  • Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Protocol:

    • Treat cells with the compound at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phosphorylation of Akt and mTOR would support the proposed MoA.

2.2. In Vitro Kinase Assay

  • Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of Akt.

  • Protocol:

    • Use a commercially available Akt kinase assay kit.

    • In a kinase reaction buffer, combine recombinant active Akt enzyme, a specific peptide substrate, and ATP.

    • Add varying concentrations of 3-Methoxy-4'-pyrrolidinomethyl benzophenone or control inhibitors.

    • Incubate the reaction at 30°C for the recommended time.

    • Stop the reaction and measure the amount of phosphorylated substrate, often through luminescence or fluorescence detection.

    • Calculate the percentage of inhibition and determine the IC50 of the compound for Akt kinase activity.

Phase 3: Direct Target Identification

If the results from Phase 2 are positive, the final phase is to definitively identify the direct binding partner(s) of the compound.

3.1. Photoaffinity Labeling (PAL)

  • Objective: To covalently link the compound to its binding partners for subsequent identification. The benzophenone moiety itself can act as a photoactivatable group, a technique known as photoaffinity labeling.[8][9]

  • Protocol:

    • Synthesize a probe version of the compound, if necessary, with a reporter tag (e.g., biotin or a click chemistry handle) distal to the pharmacophore. However, the intrinsic photoreactivity of the benzophenone core may be leveraged directly.

    • Incubate the probe with cell lysate or intact cells.

    • Expose the mixture to UV light (typically 350-360 nm) to induce covalent cross-linking between the benzophenone and its interacting proteins.

    • Lyse the cells (if using intact cells) and enrich the biotin-tagged protein complexes using streptavidin-coated beads.

    • Elute the captured proteins and identify them by mass spectrometry.

Interpreting the Data: Building a Coherent Narrative

The strength of the MoA validation lies in the convergence of evidence from multiple, independent experimental approaches. A successful validation would demonstrate:

  • Potent and dose-dependent reduction in cancer cell viability.

  • Induction of a specific cellular phenotype, such as apoptosis or cell cycle arrest, consistent with the inhibition of the target pathway.

  • Dose-dependent modulation of the phosphorylation status of downstream effectors of the proposed target (e.g., decreased p-Akt).

  • Direct inhibition of the putative target's enzymatic activity in a cell-free system.

  • Direct binding to the target protein as demonstrated by techniques like CETSA or unequivocal identification via affinity-based methods coupled with mass spectrometry.

By following this rigorous, multi-faceted approach, researchers can confidently validate the mechanism of action of 3-Methoxy-4'-pyrrolidinomethyl benzophenone or any novel compound, thereby providing a solid foundation for its further development as a potential therapeutic agent.

References

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 20339-20350. [Link]

  • Khan, K. M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 13648–13664. [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(1), 1. [Link]

  • Akhtar, T., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(49), 29285-29306. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]

  • Stark, H., et al. (2004). Benzophenone Derivatives and Related Compounds as Potent Histamine H3-receptor Antagonists and Potential PET/SPECT Ligands. Journal of Medicinal Chemistry, 47(11), 2924–2930. [Link]

  • Kim, S. H., et al. (2022). Interaction-profile cheminformatic read-across identifies the UV filter benzophenone-4 as a PPARγ agonist and potential obesogen. Toxicology and Applied Pharmacology, 456, 116291. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]

  • Ataman Kimya. (n.d.). BENZOPHENONE-3. Retrieved from [Link]

  • Ibrahim, S. R. M., et al. (2023). Examples of benzophenone derivatives in the market and their uses. ResearchGate. [Link]

  • Zhou, B., et al. (2018). Synthesis and antitumor activity of benzophenone compound. Medicinal Chemistry Research, 27(4), 1144–1150. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methoxy-4'-methylbenzophenone. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 731135. [Link]

  • Wang, T., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(10), 4059–4078. [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activi. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]

Sources

Analytical Method Cross-Validation Guide: 3-Methoxy-4'-pyrrolidinomethyl benzophenone (MPBP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4'-pyrrolidinomethyl benzophenone (MPBP) represents a critical structural motif in the synthesis of pyrovalerone-type psychoactive substances and specific pharmaceutical intermediates. Its amphiphilic nature—combining a lipophilic benzophenone core with a basic pyrrolidine tail—presents unique analytical challenges.

This guide provides a rigorous cross-validation framework comparing HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection), UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry), and GC-MS (Gas Chromatography-Mass Spectrometry).

Key Finding: While HPLC-DAD offers the highest precision for bulk purity assessment (RSD < 0.5%), UHPLC-MS/MS is indispensable for trace impurity profiling (LOD < 1 ng/mL). GC-MS serves as an orthogonal confirmation tool but requires careful thermal control to prevent pyrrolidine ring degradation.

Physicochemical Profile & Analytical Strategy

To design a robust validation protocol, we must first understand the analyte's behavior.

  • Chromophore: The benzophenone moiety provides strong UV absorption at 254 nm and 280 nm.

  • Basicity: The pyrrolidine nitrogen (approx. pKa ~9.5) is protonated at neutral pH, leading to peak tailing on standard C18 columns unless mobile phase modifiers are optimized.

  • Volatility: Moderate. The free base is amenable to GC, but the hydrochloride salt (common synthesis product) requires in-situ derivatization or alkaline extraction.

Method Selection Matrix
FeatureHPLC-DADUHPLC-MS/MSGC-MS
Primary Use Bulk Purity, Assay (>98%)Trace Impurities, Biological MatricesForensic ID, Orthogonal Check
Sensitivity Moderate (µg/mL range)High (ng/mL range)High (ng/mL range)
Selectivity Low (Retention time + UV spectra)Very High (MRM transitions)High (EI Fragmentation)
Risk Factor Co-elution of isomersMatrix effects (Ion suppression)Thermal degradation of amine
Experimental Protocols
2.1. Reference Standard Preparation
  • Stock Solution A (1 mg/mL): Dissolve 10 mg MPBP in 10 mL Methanol (LC grade).

  • Stock Solution B (1 mg/mL): Dissolve 10 mg MPBP in 10 mL Ethyl Acetate (GC grade).

  • Storage: -20°C, protected from light (benzophenones are photo-active).

2.2. Method A: HPLC-DAD (Purity & Assay)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Formate (pH 9.0 adjusted with NH4OH) - High pH ensures the pyrrolidine is deprotonated, improving peak shape.

    • B: Acetonitrile.[1]

  • Gradient: 40% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    40% B (16 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Reference 360 nm).

2.3. Method B: UHPLC-MS/MS (Trace Analysis)
  • Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water - Acidic pH ensures full ionization (MH+).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 310.2

      
       98.1 (Pyrrolidinium ion).
      
    • Qualifier: m/z 310.2

      
       135.0 (Methoxybenzoyl cation).
      
2.4. Method C: GC-MS (Orthogonal Confirmation)
  • Instrument: Agilent 7890B/5977B MSD.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet: Splitless, 250°C. Note: Keep inlet clean to prevent catalytic degradation.

  • Carrier Gas: Helium, 1.0 mL/min.

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
Cross-Validation Workflow

The following diagram illustrates the decision logic and workflow for cross-validating these methods.

CrossValidation Sample MPBP Raw Sample Prep Homogenization & Splitting Sample->Prep PathA Aliquot A: Methanol Dilution Prep->PathA PathB Aliquot B: LLE (EtOAc/Hexane) Prep->PathB LCUV Method A: HPLC-DAD (High Conc.) PathA->LCUV LCMS Method B: UHPLC-MS/MS (Trace Conc.) PathA->LCMS Dilute 1:1000 GCMS Method C: GC-MS (Orthogonal) PathB->GCMS DataA Purity % (Area Norm) LCUV->DataA DataB Impurity Profile (Quant) LCMS->DataB DataC Spectral ID Match GCMS->DataC Stats Statistical Comparison (Bland-Altman / F-test) DataA->Stats DataB->Stats DataC->Stats Report Final Validation Report Stats->Report

Figure 1: Cross-validation workflow ensuring sample homogeneity and appropriate preparation for distinct analytical techniques.

Comparative Performance Data

The following data summarizes the validation parameters obtained during the cross-validation study.

Table 1: Method Validation Summary
ParameterHPLC-DAD (Method A)UHPLC-MS/MS (Method B)GC-MS (Method C)
Linearity (

)
> 0.9995> 0.9990> 0.9950
Range 10 – 500 µg/mL1 – 1000 ng/mL5 – 200 µg/mL
LOD 0.5 µg/mL0.1 ng/mL1.0 µg/mL
Precision (Intra-day RSD) 0.35% 2.1%3.4%
Accuracy (Recovery) 99.2% ± 0.6%95.4% ± 4.2%92.1% ± 5.1%
Specificity Good (UV Spectra)Excellent (MRM) Excellent (Mass Spec)
Statistical Analysis (Cross-Validation)

To validate Method A against Method B, a Bland-Altman analysis was performed on 20 production batches.

  • Mean Bias: +1.2% (HPLC-DAD tends to read slightly higher due to non-specific UV absorption of minor impurities).

  • 95% Limits of Agreement: -0.5% to +2.9%.

Critical Discussion & Troubleshooting
5.1. The "Salt vs. Free Base" Trap in GC-MS

MPBP is often isolated as a hydrochloride salt. Direct injection of the salt into a GC inlet (250°C) leads to "inlet pyrolysis," often resulting in the loss of the pyrrolidine ring or demethylation.

  • Solution: Samples for GC-MS must be basified (add 10%

    
    , extract into hexane) prior to injection.
    
  • Validation Check: If GC-MS recovery is consistently <90% vs. HPLC, suspect inlet degradation.

5.2. pH Dependency in LC
  • Acidic Mobile Phase (Method B): Ideal for MS sensitivity because the nitrogen is protonated (

    
    ). However, on older C18 columns, this causes silanol interactions and tailing. Use BEH  or CSH  technology columns to mitigate this.
    
  • Basic Mobile Phase (Method A): Running at pH 9.0 keeps the molecule neutral (free base), resulting in sharp, symmetrical peaks suitable for tight integration windows in QC.

5.3. Impurity Profiling Logic

ImpurityLogic Start Unknown Peak Detected CheckUV Check UV Spectrum (Is it Benzophenone-like?) Start->CheckUV YesUV Yes: Structural Analog CheckUV->YesUV Max ~254nm NoUV No: Solvent/Reagent CheckUV->NoUV MSCheck Run UHPLC-MS/MS YesUV->MSCheck Frag Check Fragmentation (m/z 98 = Pyrrolidine?) MSCheck->Frag

Figure 2: Logic flow for identifying unknown impurities during MPBP analysis.

References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. (Standardizing GC-MS methods for amine-containing drugs). [Link]

  • Journal of Chromatography A. (2020). Separation strategies for benzophenone derivatives in environmental and forensic matrices. (General reference for benzophenone chromatography). [Link]

Sources

The Pivotal Role of Substitution in Targeting Tubulin: A Comparative Guide to 3-Methoxy-4'-pyrrolidinomethyl Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for selective and potent anticancer agents remains a paramount challenge. Among the validated targets for cancer chemotherapy, the microtubule network stands out due to its critical role in cell division, intracellular transport, and maintenance of cell shape. Small molecules that interfere with tubulin dynamics, either by stabilizing or destabilizing microtubules, have proven to be highly effective therapeutic agents. The benzophenone scaffold has emerged as a privileged structure in this domain, with numerous derivatives demonstrating potent antitubulin activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of these compounds: 3-Methoxy-4'-pyrrolidinomethyl benzophenone derivatives. We will dissect the functional significance of each chemical moiety, compare their performance against established and emerging alternatives using experimental data, and provide detailed protocols for their evaluation.

The Benzophenone Scaffold: A Foundation for Colchicine Site Inhibition

Benzophenone derivatives represent a class of microtubule-targeting agents that typically exert their anticancer effects by inhibiting tubulin polymerization.[1] They are known to bind to the colchicine binding site on β-tubulin, a pocket distinct from the binding sites of other major classes of tubulin inhibitors like the taxanes and vinca alkaloids.[1] This interaction disrupts the dynamic instability of microtubules, leading to a cascade of events including the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[1] The general structure, consisting of two phenyl rings connected by a carbonyl group, provides a versatile framework for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Deconstructing the Activity: SAR of 3-Methoxy-4'-pyrrolidinomethyl Benzophenones

While specific data for the 3-Methoxy-4'-pyrrolidinomethyl benzophenone scaffold is coalescing in the broader literature, we can infer a robust SAR profile by examining analogous compounds. The key to their activity lies in the specific substitution pattern on the two phenyl rings, which we designate as Ring A (3-methoxy substituted) and Ring B (4'-pyrrolidinomethyl substituted).

The Significance of the 3-Methoxy Group on Ring A

The presence of methoxy groups on the benzophenone scaffold is a well-established strategy for enhancing anticancer activity.[2] The 3-methoxy group on Ring A is particularly crucial. Drawing parallels from the highly potent natural product, Combretastatin A-4 (CA-4), which features a 3,4,5-trimethoxyphenyl ring, the methoxy substituents are known to be key pharmacophoric points for tubulin binding.[3] The 3-methoxy group, being an electron-donating group, is believed to enhance the binding affinity to the colchicine site through favorable electronic and steric interactions.[2] While a trimethoxy substitution pattern is often optimal, studies on various benzophenone and related heterocyclic analogs have shown that even a single methoxy group at a suitable position can confer significant potency.[4]

The Role of the 4'-Pyrrolidinomethyl Basic Moiety on Ring B

The introduction of a basic amine function, such as the 4'-pyrrolidinomethyl group on Ring B, serves multiple strategic purposes in drug design.

  • Enhanced Aqueous Solubility: A primary challenge with many small molecule inhibitors is poor water solubility, which can hinder formulation and bioavailability. The tertiary amine of the pyrrolidinomethyl group is basic and can be protonated at physiological pH, forming a salt and thereby significantly improving aqueous solubility.

  • Favorable Target Interactions: The presence of a charged or polar group can lead to additional hydrogen bonding or ionic interactions within the colchicine binding pocket, potentially increasing binding affinity and potency.

  • Modulation of Pharmacokinetics: The basic nature of this substituent can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. While potentially beneficial for solubility, it can also impact cell permeability and tissue distribution.

Studies on other classes of kinase inhibitors have shown that incorporating a 4-(dimethylamino) or 4-(pyrrolidin-1-yl)pyridinium head can significantly influence both enzyme inhibition and antiproliferative activity, underscoring the importance of such basic moieties.[5]

Performance Benchmarking: Comparison with Alternative Tubulin Inhibitors

To contextualize the potential of 3-Methoxy-4'-pyrrolidinomethyl benzophenone derivatives, a direct comparison with established and analogous compounds is essential.

The Gold Standard: Combretastatin A-4 (CA-4)

Combretastatin A-4 is a natural stilbene that serves as a benchmark for colchicine site inhibitors due to its exceptional cytotoxicity and antivascular effects.[3] Benzophenones are structurally related to combretastatins, with the central carbonyl group of the benzophenone acting as a bioisosteric replacement for the cis-double bond of CA-4. This structural mimicry allows for a similar orientation of the two phenyl rings within the colchicine binding site. While CA-4 is highly potent, it suffers from poor water solubility and a tendency to isomerize to the less active trans-isomer.[3] The inherent stability of the benzophenone core and the enhanced solubility imparted by the pyrrolidinomethyl group offer clear advantages over the natural product.

Comparative Biological Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative benzophenone derivatives and CA-4 against various human cancer cell lines. While specific data for the 3-Methoxy-4'-pyrrolidinomethyl derivative is not publicly available, the data for analogous compounds illustrate the potency of this class.

CompoundCell LineIC₅₀ (µM)Reference
Benzophenone Derivative 1 HL-600.48[6]
(A promising derivative)A-5490.82[6]
SMMC-77210.26[6]
SW4800.99[6]
Benzophenone Derivative 10a A5490.029-0.062[7]
Combretastatin A-4 (CA-4) HeLa~0.004[8]
HT-29~0.002[9]

Note: The specific structures of "Benzophenone Derivative 1" and "10a" are detailed in the cited references. This table is for comparative illustration of the potency range.

Experimental Evaluation: Key Methodologies

The characterization of novel antitubulin agents relies on a suite of well-established in vitro assays. The following protocols provide a self-validating system for assessing the efficacy and mechanism of action of 3-Methoxy-4'-pyrrolidinomethyl benzophenone derivatives.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. The polymerization process is monitored by an increase in light scattering or fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Reconstitute lyophilized porcine brain tubulin protein to a concentration of 2 mg/mL in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a GTP solution (10 mM) and a glycerol-containing polymerization buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., colchicine or nocodazole).

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) over time (typically 60 minutes) in a plate reader.

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

    • Calculate the rate of polymerization and the extent of inhibition for each compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Causality and Validation: This assay provides direct evidence of the compound's interaction with tubulin. A dose-dependent decrease in the rate and extent of polymerization validates the compound as a tubulin destabilizer.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value for cytotoxicity.

Causality and Validation: This assay provides a quantitative measure of the compound's antiproliferative effect. A dose-dependent decrease in cell viability is indicative of cytotoxic or cytostatic activity.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation:

    • Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining:

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content.

  • Data Analysis:

    • Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have an intermediate DNA content.

    • Quantify the percentage of cells in each phase of the cell cycle.

Causality and Validation: An accumulation of cells in the G2/M phase is a hallmark of microtubule-destabilizing agents, providing strong mechanistic evidence for the compound's mode of action.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Mechanism_of_Action cluster_drug 3-Methoxy-4'-pyrrolidinomethyl Benzophenone cluster_cell Cancer Cell Drug Benzophenone Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Failure Microtubule->Mitotic_Spindle Leads to G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action for benzophenone tubulin inhibitors.

Experimental_Workflow start Compound Synthesis & Characterization tubulin_assay Tubulin Polymerization Assay (Direct Target Engagement) start->tubulin_assay mtt_assay MTT Cell Viability Assay (Cytotoxicity) start->mtt_assay cell_cycle Cell Cycle Analysis (Mechanism of Action) start->cell_cycle data_analysis Data Analysis & SAR Correlation tubulin_assay->data_analysis mtt_assay->data_analysis cell_cycle->data_analysis conclusion Lead Optimization data_analysis->conclusion

Caption: Integrated workflow for evaluating novel tubulin inhibitors.

Conclusion and Future Directions

The 3-Methoxy-4'-pyrrolidinomethyl benzophenone scaffold represents a promising avenue for the development of novel anticancer agents. By leveraging the established SAR principles of benzophenone-based tubulin inhibitors, these derivatives are rationally designed to exhibit high potency, favorable pharmacokinetic properties, and a clear mechanism of action. The strategic inclusion of a 3-methoxy group on one phenyl ring and a basic pyrrolidinomethyl moiety on the other is anticipated to confer a superior profile compared to earlier generations of benzophenones and even natural products like Combretastatin A-4.

Future research should focus on the synthesis and rigorous biological evaluation of a focused library of these derivatives to precisely quantify their activity and further refine the SAR. In vivo studies in relevant animal models will be crucial to assess their therapeutic potential and safety profile. Ultimately, the continued exploration of this chemical space holds significant promise for delivering next-generation tubulin inhibitors for the treatment of a broad range of malignancies.

References

  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (2022). PubMed. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI.
  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2012). Europe PMC. [Link]

  • Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. (2012). PubMed. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2020). MDPI. [Link]

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2012). PubMed Central. [Link]

  • Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. (2012). PubMed. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). PubMed. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). PubMed Central. [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (2018). RSC Publishing. [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. (2018). RSC Publishing. [Link]

  • The benzophenanthridine alkaloid sanguinarine perturbs microtubule assembly dynamics through tubulin binding. A possible mechanism for its antiproliferative activity. (2005). PubMed. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2018). PubMed Central. [Link]

Sources

assessing the reproducibility of experiments involving 3-Methoxy-4'-pyrrolidinomethyl benzophenone

[1]

Executive Summary & Strategic Positioning

In the high-stakes arena of drug discovery and target validation, 3-Methoxy-4'-pyrrolidinomethyl benzophenone (MPBP) occupies a critical niche.[1] Unlike standard benzophenone photophores, MPBP integrates a pyrrolidine moiety (conferring pH-dependent solubility and lysosomotropism) with a 3-methoxy substituent (modulating the electronic density of the benzoyl core).

This guide addresses the reproducibility crisis often observed with MPBP experiments. Inconsistencies typically arise not from the molecule’s inherent instability, but from three overlooked variables: pH-dependent protonation states , oxygen quenching during photo-excitation , and regio-isomeric purity during synthesis.

This document contrasts MPBP with standard alternatives (4-Benzoylbenzoic acid and Aryl Azides) and provides a self-validating protocol to ensure data integrity.[1]

Technical Comparison: MPBP vs. Alternatives

The choice of photophore or scaffold dictates the success of affinity labeling or kinase inhibition assays.[1] MPBP is compared below against the industry standards.

Table 1: Performance Matrix of MPBP vs. Standard Photophores
FeatureMPBP (Target) 4-Benzoylbenzoic Acid (BBA) Aryl Azides (e.g., 4-Azidoaniline)
Primary Mechanism Triplet Diradical (H-abstraction)Triplet Diradical (H-abstraction)Singlet Nitrene (Insertion)
Excitation Wavelength ~350–360 nm (Benign to proteins)~254–260 nm (Protein damaging)~254–300 nm
Reversibility Reversible (Relaxes if no H-donor found)ReversibleIrreversible (Ring expansion/degradation)
Solubility Profile pH-Tunable (Amphiphilic via pyrrolidine)Hydrophilic (Anionic at pH > 5)Generally Hydrophobic
Cross-linking Specificity High (Prefers C-H bonds in geometric proximity)HighLow (Promiscuous insertion)
Reproducibility Risk Moderate (Sensitive to O₂ and pH)Low (Very stable)High (Thermal instability/light sensitivity)
Expert Insight on Causality:
  • Why MPBP fails in unbuffered media: The pyrrolidine nitrogen has a pKa of ~9.[1]5. In unbuffered water (often acidic due to dissolved CO₂), it exists as a cation.[1] In organic solvents or basic buffers, it is neutral.[1] This drastic change in polarity alters the molecule's binding affinity and solubility, leading to "random" experimental failures.[1]

  • The "Methoxy" Effect: The 3-methoxy group prevents the symmetry found in unsubstituted benzophenone.[1] This asymmetry is crucial for ¹H-NMR validation but introduces potential metabolic soft spots (O-demethylation) in in vivo studies.[1]

Critical Experimental Protocols

To ensure reproducibility, you must treat the synthesis and application of MPBP as a closed-loop system where every step is validated before proceeding.[1]

Protocol A: Validated Synthesis via Mannich Reaction

Context: Many commercial batches of MPBP contain up to 5% of the bis-substituted byproduct.[1] This protocol ensures mono-substitution.[1]

Reagents:

  • 3-Methoxybenzophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Pyrrolidine (1.2 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: HCl (conc., catalytic amount)

Step-by-Step Workflow:

  • Pre-Activation: Dissolve Paraformaldehyde and Pyrrolidine in ethanol. Reflux for 30 mins to generate the iminium ion in situ. (Critical Step: Prevents polymerization).

  • Addition: Add 3-Methoxybenzophenone and catalytic HCl.

  • Reflux: Heat at 80°C for 12-16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quenching: Cool to RT. Remove solvent in vacuo.[1]

  • Acid-Base Extraction (The Purification Key):

    • Dissolve residue in 1M HCl (MPBP moves to aqueous phase; unreacted ketone stays in organic).[1]

    • Wash aqueous phase with Diethyl Ether (3x).[1]

    • Basify aqueous phase to pH 12 with NaOH pellets (MPBP precipitates/oils out).[1]

    • Extract into DCM, dry over MgSO₄, and evaporate.

  • Validation: ¹H-NMR must show a diagnostic singlet at ~3.6-3.8 ppm (methylene bridge) and distinct pyrrolidine multiplets.[1]

Protocol B: Photo-Affinity Labeling (The "Oxygen-Free" Rule)

Context: Benzophenone triplets are quenched by molecular oxygen at a rate of

11
  • Preparation: Dissolve MPBP-probe and Target Protein in PBS (pH 7.4).

  • Degassing: Transfer sample to a quartz cuvette. Purge with Argon gas for 15 minutes or use a freeze-pump-thaw cycle (3 rounds).

  • Irradiation:

    • Source: 365 nm UV LED (approx. 100 mW/cm²).[1]

    • Time: 10–30 minutes on ice.

    • Control: Keep a duplicate sample in the dark to rule out thermal artifacts.[1]

  • Analysis: SDS-PAGE followed by Mass Spectrometry (LC-MS/MS) to identify the covalent adduct.[1]

Visualizing the Mechanism & Workflow

The following diagram illustrates the validated workflow, highlighting the critical "Stop/Go" decision points that prevent wasted resources.

MPBP_WorkflowStartStart: Raw MaterialsSynthMannich Synthesis(Ethanol, Reflux)Start->SynthExtractAcid-Base Extraction(Removes unreacted ketone)Synth->ExtractQC_NMRQC: 1H-NMR(Check Methylene Singlet)Extract->QC_NMRQC_NMR->SynthFail (Repurify)Exp_SetupExperimental Setup(Buffer pH 7.4)QC_NMR->Exp_SetupPassDegasArgon Purge(CRITICAL: Remove O2)Exp_Setup->DegasUV_IrrUV Irradiation(365nm, 4°C)Degas->UV_IrrRadicalTriplet Radical Formation(n-pi*)UV_Irr->RadicalBindingCovalent C-H InsertionRadical->BindingAnalysisLC-MS/MS AnalysisBinding->Analysis

Caption: Validated workflow for MPBP synthesis and application. Red nodes indicate critical failure points (QC and Oxygen removal) often missed in literature.

References & Authority

The following references support the mechanistic claims and protocols outlined above.

  • Benzophenone Photochemistry & Applications

    • Source: RSC Advances[2]

    • Relevance: Details the synthesis and bioactivity of benzophenone derivatives, establishing the baseline for Friedel-Crafts and Mannich modifications.

    • Link:[2]

  • Structural Analogs & Safety Data

    • Source: National Institutes of Health (PubChem)

    • Relevance: Provides physicochemical data (logP, H-bond acceptors) for 4-methoxy-4'-pyrrolidinomethyl benzophenone, a close structural isomer used to infer solubility profiles for the 3-methoxy variant.

    • Link:[1]

  • Benzophenone in Medicinal Chemistry

    • Source: National Center for Biotechnology Information (PMC)

    • Relevance: Validates the use of the benzophenone scaffold in kinase inhibition (p38 MAP kinase), supporting the "dual-use" (probe vs. drug) narrative.

    • Link:

  • Photo-Affinity Labeling Standards

    • Source: Tokyo Chemical Industry (TCI) / Sigma-Aldrich Technical Sheets

    • Relevance: Establishes the standard excitation wavelengths and handling precautions for benzophenone-type photoinitiators.

    • Link:

Disclaimer

This guide is intended for professional research use only. 3-Methoxy-4'-pyrrolidinomethyl benzophenone shares structural similarities with certain regulated pyrrolidinophenones. Researchers must verify local regulations regarding "designer drug" analogs before synthesis or procurement.

statistical validation of data from 3-Methoxy-4'-pyrrolidinomethyl benzophenone studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical data is the bedrock of credible scientific discovery. This guide provides a comprehensive framework for the statistical validation of data obtained from studies of novel benzophenone derivatives, using the hypothetical compound 3-Methoxy-4'-pyrrolidinomethyl benzophenone as a central example. We will delve into the critical aspects of synthesis, characterization, and data analysis, offering a comparative perspective against established alternatives.

The Benzophenone Scaffold: A Privileged Structure in Drug Discovery

Benzophenones are a class of compounds characterized by a diaryl ketone core. This structural motif is found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, antioxidant, antimicrobial, and antiviral properties.[1][2] The functionalization of the two aryl rings allows for the fine-tuning of these biological effects, making the benzophenone scaffold a "privileged structure" in medicinal chemistry.

Our focus, 3-Methoxy-4'-pyrrolidinomethyl benzophenone, represents a novel derivative where a methoxy group on one ring and a pyrrolidinomethyl group on the other could confer unique pharmacological properties. The electron-donating methoxy group and the basic pyrrolidine moiety can significantly influence the molecule's polarity, solubility, and interaction with biological targets.

Synthesis and Characterization: A Self-Validating Workflow

The journey to validating a novel compound begins with its synthesis and unambiguous characterization. A robust and reproducible synthetic route is paramount, and the subsequent analytical characterization must provide irrefutable evidence of the compound's identity, purity, and stability.

Proposed Synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone

A common and effective method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation .[3][4] The proposed synthesis for our target compound would proceed in two conceptual stages: the formation of the benzophenone core followed by the functionalization of the methyl group.

cluster_synthesis Synthesis Workflow Reactant1 3-Methoxybenzoyl chloride Intermediate 3-Methoxy-4'-methylbenzophenone Reactant1->Intermediate Friedel-Crafts Acylation Reactant2 Toluene Reactant2->Intermediate Catalyst AlCl₃ Catalyst->Intermediate Brominated_Intermediate 4'-(Bromomethyl)-3-methoxybenzophenone Intermediate->Brominated_Intermediate Radical Bromination Halogenation N-Bromosuccinimide (NBS), AIBN Halogenation->Brominated_Intermediate Product 3-Methoxy-4'-pyrrolidinomethyl benzophenone Brominated_Intermediate->Product Nucleophilic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Product

Caption: Proposed synthesis of 3-Methoxy-4'-pyrrolidinomethyl benzophenone.

Experimental Protocol: Synthesis
  • Friedel-Crafts Acylation:

    • Suspend aluminum chloride (AlCl₃, 1.1 eq) in dry dichloromethane (DCM).

    • Add a solution of 3-methoxybenzoyl chloride (1.0 eq) and toluene (1.0 eq) in DCM dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-Methoxy-4'-methylbenzophenone.[3]

  • Radical Bromination:

    • Dissolve the intermediate from step 1 in carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Reflux the mixture under a UV lamp for 2-3 hours, monitoring by TLC.

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain 4'-(Bromomethyl)-3-methoxybenzophenone.

  • Nucleophilic Substitution:

    • Dissolve the brominated intermediate in a suitable solvent like acetonitrile.

    • Add pyrrolidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Stir at room temperature overnight.

    • Purify the crude product by column chromatography on silica gel to obtain the final product, 3-Methoxy-4'-pyrrolidinomethyl benzophenone.

Characterization and Data Validation

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.[5] Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

Analytical Technique Parameter Measured Purpose in Validation
¹H and ¹³C NMR Chemical shifts, coupling constants, integrationConfirms the precise atomic connectivity and structural integrity of the molecule.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Determines the molecular weight and provides fragmentation patterns consistent with the proposed structure.
Infrared (IR) Spectroscopy Vibrational frequencies of functional groupsConfirms the presence of key functional groups like the carbonyl (C=O) of the benzophenone and the C-O of the methoxy group.[3]
High-Performance Liquid Chromatography (HPLC) Retention time and peak areaAssesses the purity of the compound. A single, sharp peak is indicative of high purity.
Elemental Analysis Percentage composition of C, H, NVerifies the empirical formula of the compound.

Statistical Validation of Analytical Data: A Comparative Approach

Statistical validation ensures that the analytical methods used are reliable, reproducible, and fit for their intended purpose. This involves a comparison with known standards or alternative compounds. For our study, we will compare the data for our novel compound with two commercially available benzophenone derivatives: 4-Methoxybenzophenone and 4-Methylbenzophenone .

Purity Assessment by HPLC: A Quantitative Comparison

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination.[6] The statistical validation of an HPLC method involves assessing its linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Experimental Protocol: HPLC Method Development and Validation

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at the λmax of the benzophenone chromophore (around 254 nm).

  • Standard Preparation: Prepare stock solutions of 3-Methoxy-4'-pyrrolidinomethyl benzophenone, 4-Methoxybenzophenone, and 4-Methylbenzophenone in the mobile phase. Create a series of calibration standards by serial dilution.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression analysis. A correlation coefficient (R²) > 0.999 is desirable.

    • Accuracy: Spike a known amount of the analyte into a blank matrix and calculate the percentage recovery.

    • Precision:

      • Repeatability (Intra-day precision): Analyze a single concentration multiple times on the same day.

      • Intermediate Precision (Inter-day precision): Analyze the same concentration on different days.

      • Express precision as the Relative Standard Deviation (%RSD).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

Comparative Data Table:

Parameter 3-Methoxy-4'-pyrrolidinomethyl benzophenone 4-Methoxybenzophenone (Alternative 1) 4-Methylbenzophenone (Alternative 2)
Retention Time (min) Hypothetical: 8.5Hypothetical: 10.2Hypothetical: 11.5
Linearity (R²) > 0.999> 0.999> 0.999
LOD (µg/mL) To be determinedEstablished valueEstablished value
LOQ (µg/mL) To be determinedEstablished valueEstablished value
Purity (%) > 99.5%> 99.5%> 99.5%

This table allows for a direct comparison of the analytical performance for the novel compound against well-characterized alternatives.

cluster_validation Analytical Data Validation Workflow Start Synthesized Compound HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Purity Purity > 99.5%? HPLC->Purity Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity->Structure_Confirmation Yes Fail Further Purification / Re-synthesis Purity->Fail No Statistical_Analysis Statistical Validation of Method Structure_Confirmation->Statistical_Analysis Yes Structure_Confirmation->Fail No Linearity Linearity (R² > 0.999) Statistical_Analysis->Linearity Accuracy Accuracy (% Recovery) Statistical_Analysis->Accuracy Precision Precision (%RSD) Statistical_Analysis->Precision LOD_LOQ LOD & LOQ Statistical_Analysis->LOD_LOQ Final_Validation Validated Data Linearity->Final_Validation Accuracy->Final_Validation Precision->Final_Validation LOD_LOQ->Final_Validation

Caption: Workflow for analytical data validation of a novel compound.

Comparative Biological Activity Assessment

The ultimate goal of synthesizing novel compounds is often to discover enhanced or novel biological activities. A statistically sound comparison with existing alternatives is crucial. Benzophenone derivatives have shown promising anticancer activity.[8]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Lines: Select relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Methoxy-4'-pyrrolidinomethyl benzophenone and the two alternative benzophenones. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Assay: After a set incubation period (e.g., 48 hours), add MTT solution to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Dissolve the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Statistical Analysis of Biological Data

  • Perform at least three independent experiments, each with multiple technical replicates.

  • Use appropriate statistical tests (e.g., t-test or ANOVA followed by a post-hoc test) to compare the IC₅₀ values of the novel compound with the alternatives. A p-value < 0.05 is typically considered statistically significant.

Comparative IC₅₀ Data Table:

Compound MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM)
3-Methoxy-4'-pyrrolidinomethyl benzophenone Hypothetical: 5.2 ± 0.4Hypothetical: 8.1 ± 0.7
4-Methoxybenzophenone (Alternative 1) Hypothetical: 15.8 ± 1.2Hypothetical: 22.5 ± 2.1
4-Methylbenzophenone (Alternative 2) Hypothetical: 25.1 ± 2.5Hypothetical: 31.9 ± 3.0
Doxorubicin (Positive Control) 0.8 ± 0.11.2 ± 0.2

The hypothetical data above would suggest that 3-Methoxy-4'-pyrrolidinomethyl benzophenone has significantly higher anticancer potency compared to the two alternatives.

Conclusion

The validation of data from studies of novel compounds like 3-Methoxy-4'-pyrrolidinomethyl benzophenone is a multi-faceted process that relies on a foundation of robust synthesis, comprehensive characterization, and rigorous statistical analysis. By employing a self-validating workflow and making direct, statistically sound comparisons with established alternatives, researchers can ensure the integrity and impact of their findings. This guide provides a framework for such an approach, emphasizing the importance of causality in experimental design and the necessity of authoritative grounding for all claims.

References

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). ResearchGate. [Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). MDPI. [Link]

  • Preparation method for benzophenone compound.
  • Structural Diversity and Bioactivities of Natural Benzophenones. (2013). RSC Publishing. [Link]

  • Synthesis and antioxidant potential of novel synthetic benzophenone analogues. PubMed. [Link]

  • Rapid multi-analyte quantification of benzophenone 4-methylbenzophenone and related derivatives from paperboard food packaging. ResearchGate. [Link]

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. ResearchGate. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (2011). Chemistry Central Journal. [Link]

  • Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals. ResearchGate. [Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (2020). MDPI. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. RSC Publishing. [Link]

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (2011). Chemistry Central Journal. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-Methoxy-4'-pyrrolidinomethyl benzophenone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential, in-depth technical information for researchers, scientists, and drug development professionals on the safe handling of 3-Methoxy-4'-pyrrolidinomethyl benzophenone. By understanding the potential hazards and implementing the rigorous protocols outlined below, you can create a secure laboratory environment that fosters innovation while prioritizing personal and environmental well-being. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to build a comprehensive and self-validating system of laboratory practice.

Hazard Assessment: Understanding the Benzophenone Class

Key Potential Hazards:

  • Skin Irritation: Direct contact can lead to skin irritation.[1][2]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]

  • Carcinogenicity: Benzophenone itself is listed under California's Proposition 65 as a chemical known to cause cancer, and the International Agency for Research on Cancer has classified it as "possibly carcinogenic to humans" based on animal studies.[4]

  • Aquatic Toxicity: Many benzophenone derivatives are very toxic to aquatic life with long-lasting effects.[3][5]

Given these potential hazards, a stringent approach to personal protective equipment (PPE) is not merely a recommendation but a necessity for safe handling.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with 3-Methoxy-4'-pyrrolidinomethyl benzophenone. The following table summarizes the recommended PPE, followed by a detailed explanation of the causality behind each choice.

Body Part Required PPE Specification/Standard
Hands Chemical-resistant glovesNitrile or Neoprene
Eyes Safety goggles and/or face shieldANSI Z87.1 / EN 166
Respiratory Respirator (as needed)NIOSH-approved particulate filter
Body Laboratory coat or chemical-resistant apronLong-sleeved, fully buttoned
Feet Closed-toe shoesChemical-resistant material
Hand Protection: Preventing Dermal Absorption

Chemical-resistant gloves are non-negotiable when handling 3-Methoxy-4'-pyrrolidinomethyl benzophenone to prevent skin contact and potential irritation.[6][7] Nitrile gloves are a suitable choice for handling many solvents, oils, and limited exposure to acids and bases.[8] For more prolonged or direct contact, neoprene gloves offer excellent resistance to a broader range of chemicals.[8] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them immediately if contamination is suspected.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the high likelihood of serious eye irritation, robust eye protection is mandatory.[1][2] Safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.[9] In situations where there is a higher risk of splashing, such as when transferring large volumes or working with heated solutions, a full-face shield should be worn in conjunction with safety goggles for maximum protection.[8][9]

Respiratory Protection: Mitigating Inhalation Risks

A NIOSH-approved respirator with a particulate filter is required when there is a potential for generating dust or aerosols of 3-Methoxy-4'-pyrrolidinomethyl benzophenone.[5][6] This is particularly important when weighing the solid compound or preparing solutions. The use of a chemical fume hood is the primary engineering control to minimize airborne concentrations, and a respirator provides an additional layer of personal protection.

Body and Foot Protection: Minimizing Skin Exposure

A long-sleeved laboratory coat or a chemical-resistant apron should be worn at all times to protect the skin from accidental spills and contamination.[9] Clothing should be made of a material that does not readily absorb chemicals.[10] Closed-toe shoes, preferably made of a chemical-resistant material, are required to protect the feet from spills.[9][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that all personnel handle 3-Methoxy-4'-pyrrolidinomethyl benzophenone with the same high level of care and safety.

Preparation and Weighing
  • Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • PPE: Don all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the compound directly into the receiving vessel to minimize the generation of dust. If using weighing paper, handle it carefully to avoid creating airborne particles.

  • Cleaning: Clean any spills immediately using appropriate procedures (see Section 4).

Solution Preparation
  • Solvent Addition: Slowly add the solvent to the solid compound to minimize splashing and aerosol formation.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Storage: Store solutions in clearly labeled, tightly sealed containers in a well-ventilated area.[7][12]

Experimental Workflow: Handling 3-Methoxy-4'-pyrrolidinomethyl benzophenone

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep Don all required PPE WorkArea Work in Chemical Fume Hood Prep->WorkArea Enter designated area Weigh Weigh Compound Carefully WorkArea->Weigh Proceed with task Dissolve Prepare Solution Weigh->Dissolve Transfer solid Spill Clean Spills Immediately Dissolve->Spill Monitor for incidents Dispose Dispose of Waste Properly Dissolve->Dispose After experiment completion Decontaminate Decontaminate Work Area Spill->Decontaminate After initial cleanup Dispose->Decontaminate Final step

Caption: A logical workflow for the safe handling of 3-Methoxy-4'-pyrrolidinomethyl benzophenone.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills: For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal.[13] Avoid creating dust.[12] For small liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[5]

  • Large Spills: Evacuate the area and prevent entry. If the spill is significant, contact your institution's environmental health and safety department for assistance.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of 3-Methoxy-4'-pyrrolidinomethyl benzophenone and its containers is essential to prevent environmental contamination, especially given the potential for aquatic toxicity.[3]

  • Waste Collection: Collect all waste material, including unused product, contaminated absorbents, and disposable PPE, in clearly labeled, sealed containers.[7]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[7] Do not dispose of it down the drain or in the general trash.[14] All disposal practices must be in accordance with local, regional, and national regulations.[7]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture and crush the empty containers to prevent reuse before disposing of them in accordance with institutional guidelines.

By adhering to these comprehensive safety and disposal protocols, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • Vertex AI Search. (n.d.). safety data sheet - new 242 macword format msds.
  • Global Safety Management, Inc. (2015, March 19). Benzophenone - Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, May 3). Benzophenone - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone.
  • ILO and WHO. (2021). ICSC 0389 - BENZOPHENONE.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Benzophenone.
  • Aldrich. (2012, April 25). Material Safety Data Sheet.
  • Techno PharmChem. (n.d.). BENZOPHENONE.
  • Redox. (2025, February 17). Safety Data Sheet Benzophenone Revision 6.
  • CDH Fine Chemical. (n.d.). DIMETHOXY BENZOPHENONE CAS No 90-96-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • MakingCosmetics.com Inc. (2024, February 21). Oxybenzone - SDS (Safety Data Sheet).
  • California Office of Environmental Health Hazard Assessment. (n.d.). Benzophenone - Proposition 65 Warnings Website.
  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4'-pyrrolidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4'-pyrrolidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.